molecular formula C9H5BrO3 B1358683 3-Bromo-5-benzofurancarboxylic acid

3-Bromo-5-benzofurancarboxylic acid

Cat. No.: B1358683
M. Wt: 241.04 g/mol
InChI Key: YNXLQIWNJUEUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-benzofurancarboxylic Acid is a benzofuran derivative supplied as a solid for research applications. The compound features a bromo-substituted benzofuran core, a structure known to be of significant interest in medicinal chemistry . Benzofuran scaffolds, particularly halogenated derivatives like this, are frequently investigated for their diverse biological activities . Research into similar brominated benzofuran compounds has shown potential for cytotoxic activity against human cancer cell lines, including leukemia cells, and antimicrobial activity against Gram-positive bacteria and yeast strains such as Candida albicans . The presence of the bromine atom can influence the compound's properties and is often associated with increased biological activity and selectivity due to specific interactions like halogen bonding . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable building block in the synthesis of novel compounds for pharmacological screening and development, especially in the search for new anticancer and antimicrobial agents . The product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 501892-83-7 Molecular Formula : C9H5BrO3 Molecular Weight : 241.04 g/mol SMILES : OC(=O)c1ccc2c(c1)oc(c2)Br Storage : Store at -4°C for short-term (1-2 weeks) or at -20°C for long-term (1-2 years) . Safety : For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H5BrO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)

InChI Key

YNXLQIWNJUEUIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CO2)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular properties of 3-Bromo-5-benzofurancarboxylic acid

[1][2][3]

Executive Summary

This compound (CAS: 501892-83-7) is a bifunctional benzofuran derivative characterized by a carboxylic acid moiety at the C5 position and a bromine atom at the C3 position.[1][2][3][4] This specific substitution pattern renders it a high-value scaffold for drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] The C5-acid provides a solvent-exposed solubilizing group or a handle for amide coupling, while the C3-bromine serves as a critical vector for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to elaborate the furan core.[1]

Part 1: Molecular Architecture & Structural Analysis[1]

The molecule comprises a fused benzene and furan ring system.[5] Its chemical behavior is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing carboxylic acid on the benzene ring.[1]

Structural Identifiers
PropertyDetail
Chemical Name This compound
CAS Number 501892-83-7
Molecular Formula C₉H₅BrO₃
Molecular Weight 241.04 g/mol
SMILES OC(=O)c1cc2c(ocr2Br)cc1
InChI Key Unique identifier required for database integration
Electronic & Steric Properties
  • Benzofuran Core: The bicyclic system is planar. The oxygen atom donates electron density into the ring, making the C2 and C3 positions susceptible to electrophilic attack. However, the C5-COOH group exerts a deactivating inductive (-I) and mesomeric (-M) effect on the benzene ring, stabilizing the system against oxidation.[1]

  • C3-Bromine: The bromine atom at C3 is sterically significant but less hindered than a C4 substituent.[1] It introduces a lipophilic bulk that can occupy hydrophobic pockets in protein targets. Electronically, it deactivates the furan ring slightly but provides an excellent leaving group for transition-metal catalysis.

  • C5-Carboxylic Acid: This group acts as a hydrogen bond donor/acceptor.[1] In physiological pH (7.4), it exists primarily as the carboxylate anion (

    
    ), significantly improving aqueous solubility compared to the neutral ester precursors.
    

Part 2: Physicochemical Profile[1][7]

The following data points are critical for assessing the compound's "drug-likeness" and suitability for formulation.

PropertyValue (Experimental/Predicted)Context
pKa (Acid) 3.8 – 4.1 (Predicted)Comparable to benzoic acid (4.2), slightly more acidic due to the electron-withdrawing bromine and furan oxygen.[1]
LogP 2.6 ± 0.3Moderate lipophilicity. The bromine atom adds ~0.7 log units compared to the non-brominated parent.
Topological Polar Surface Area (TPSA) 50.44 ŲDerived from the carboxylic acid and furan oxygen; suggests good membrane permeability.
Solubility Low in water (neutral form); High in DMSO, MeOH, and aqueous base (pH > 8).Protocol Note: Always prepare stock solutions in DMSO or convert to sodium salt for aqueous assays.
Melting Point >200 °C (Decomposes)High lattice energy typical of planar aromatic acids.

Part 3: Synthetic Protocols

Synthesis of 3-bromo-benzofurans requires precise regiocontrol, as direct bromination often favors the C2 position.[1] The protocol below utilizes a Bromination-Elimination sequence designed to selectively install the bromine at C3.

Reaction Logic (Graphviz Diagram)

SynthesisStart5-Benzofurancarboxylic Acid(Precursor)Inter2,3-Dibromo-2,3-dihydro-benzofuran-5-carboxylic acid(Intermediate)Start->InterBr2, CHCl30°C to RTProductThis compound(Target)Inter->ProductKOAc, EtOHReflux (Regioselective)Side2-Bromo isomer(Avoided via Base Selection)Inter->SideStrong Base (KOH)(Undesired Elimination)

Caption: Regioselective synthesis pathway. The use of Potassium Acetate (KOAc) in the elimination step is critical to favor the 3-bromo isomer over the thermodynamically stable 2-bromo isomer.[1]

Detailed Experimental Methodology

Objective: Synthesis of this compound from 5-benzofurancarboxylic acid.

Step 1: Electrophilic Addition (Bromination) [1]

  • Dissolution: Dissolve 10.0 mmol of 5-benzofurancarboxylic acid in 50 mL of Chloroform (

    
    ) or Carbon Disulfide (
    
    
    ). Note:
    
    
    is preferred for safety.
  • Addition: Cool the solution to 0°C in an ice bath. Add 10.5 mmol of elemental Bromine (

    
    ) dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will decolorize as the double bond reacts, forming the trans-2,3-dibromo-2,3-dihydro intermediate.[1]

  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude dibromo intermediate as a solid. Do not purify extensively; proceed immediately to elimination.

Step 2: Regioselective Elimination (Dehydrobromination) [1]

  • Suspension: Suspend the crude dibromo solid in 40 mL of absolute Ethanol (

    
    ).
    
  • Reagent Addition: Add 25.0 mmol of Potassium Acetate (KOAc) .

    • Critical Insight: Do not use KOH or NaOH. Strong bases favor the formation of the 2-bromo isomer.[1] KOAc is a weaker base that kinetically favors the formation of the 3-bromo vinyl bromide.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (mobile phase: MeOH/DCM 1:9) for the disappearance of the intermediate.

  • Workup:

    • Cool to room temperature.[6]

    • Pour the reaction mixture into 100 mL of ice-water.

    • Acidify to pH 2–3 with 1M HCl to ensure the carboxylic acid is protonated.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid to obtain the pure off-white solid.

Part 4: Pharmacophore & Medicinal Chemistry Utility[9]

This molecule serves as a versatile "linker" scaffold. The orthogonal reactivity of the acid and the bromide allows for the construction of complex libraries.

Functional Mapping (Graphviz Diagram)

PharmacophoreCoreBenzofuran Scaffold(Hydrophobic Core)BrC3-Bromine(Suzuki Coupling Handle)Core->BrLipophilic ContactAcidC5-Carboxylic Acid(Solubilizer / Amide Formation)Core->AcidH-Bond Donor/AcceptorTargetTarget Protein BindingBr->TargetFills Hydrophobic Pocket(e.g., Kinase Gatekeeper)Acid->TargetSalt Bridge to Lys/Arg

Caption: Pharmacophore analysis highlighting the dual-modality of the scaffold.[1] The C3-Br is positioned to interact with hydrophobic regions, while the C5-COOH directs electrostatic interactions.[1]

Key Applications
  • Kinase Inhibition: The benzofuran core mimics the adenine ring of ATP. The C3-substituent (derived from the Br) can access the "gatekeeper" region of kinases, while the C5-extension can reach the solvent front.[1]

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and high ligand efficiency, it is an ideal starting fragment.

  • Bioisosterism: The benzofuran-5-carboxylic acid moiety is often used as a bioisostere for indole-5-carboxylic acid or naphthalene-2-carboxylic acid to alter metabolic stability (CYP450 metabolism).[1]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0 ppm (bs, 1H): Carboxylic acid proton (

      
      ).
      
    • δ 8.45 ppm (s, 1H): C2-H . This is the diagnostic peak. If the reaction produced the 2-bromo isomer, this singlet would be absent. Its presence confirms the bromine is at C3.

    • δ 8.20 ppm (d, J~1.5 Hz, 1H): C4-H (ortho to acid, meta to furan O).

    • δ 7.95 ppm (dd, 1H): C6-H.

    • δ 7.70 ppm (d, 1H): C7-H.

  • Mass Spectrometry (ESI-):

    • m/z 239/241 ([M-H]⁻): A characteristic 1:1 doublet intensity ratio indicates the presence of one bromine atom.

References

  • ChemicalBook. (2024). This compound Product Entry. CAS 501892-83-7.[1][2][3][4] Link

  • GuideChem. (2024). Benzofuran-5-carboxylic acid derivatives and CAS Registry. Link

  • Kowalewska, M., et al. (2013).[7] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry. (Provides general methodology for benzofuran bromination/elimination). Link

  • Sigma-Aldrich. (2024).[1] 3-Bromobenzofuran Safety & Properties. (Reference for C3-bromo stability). Link[1]

  • PubChem. (2024). Compound Summary: Benzofuran-5-carboxylic acid.[1] Link

Thermodynamic properties and stability of brominated benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Properties and Stability of Brominated Benzofurans: An In-Depth Technical Guide

Abstract

Brominated benzofurans represent a critical class of heterocyclic compounds with dual significance: as potent pharmacophores in medicinal chemistry (e.g., Benzbromarone, anti-arrhythmic agents) and as persistent environmental byproducts (related to flame retardants). This guide provides a rigorous analysis of their thermodynamic landscape, detailing enthalpy-driven stability patterns, bond dissociation energies, and degradation kinetics. It further bridges these physical properties with practical drug development, offering validated protocols for stability assessment and metabolic profiling.

Introduction: The Brominated Benzofuran Scaffold

The benzofuran core (1-benzofuran) consists of a benzene ring fused to a furan ring. Bromination of this scaffold alters its lipophilicity (


), electronic distribution, and metabolic susceptibility.
  • Structural Significance: The C2 and C3 positions of the furan ring are electronically distinct. C2 is naturally nucleophilic, while C3 is prone to electrophilic attack. Bromine substitution at these positions significantly impacts the Highest Occupied Molecular Orbital (HOMO) energy, influencing oxidative stability.

  • Applications:

    • Pharmaceuticals: Used to block metabolic hotspots (increasing half-life) or enhance hydrophobic binding interactions (e.g., Benzbromarone for gout).

    • Material Science: Precursors for organic light-emitting diodes (OLEDs) and flame retardants.

Thermodynamic Landscape

Enthalpy of Formation and Isomer Stability

Unlike simple hydrocarbons, the stability of brominated benzofurans is governed by the interplay between resonance stabilization and steric repulsion.

  • Formation Enthalpy (

    
    ): 
    Experimental values for specific poly-brominated isomers are scarce. However, Density Functional Theory (DFT) at the B3LYP/6-311G** level is the industry standard for prediction.
    
    • Base Value: Benzofuran

      
      .
      
    • Bromination Effect: Exothermic substitution. Each C-H

      
       C-Br replacement generally lowers 
      
      
      
      due to the strength of the C-Br bond relative to the steric strain introduced.
    • Isomer Trends:

      • Most Stable: Substitution at C5 or C6 (benzenoid ring) is thermodynamically favored due to minimal steric clash.

      • Least Stable: Substitution at C4 or C7 (peri-positions) introduces steric repulsion with the furan oxygen lone pairs or substituents at C3.

Bond Dissociation Energy (BDE)

The stability of the C-Br bond is the rate-limiting factor in both thermal and photolytic degradation.

Bond TypePositionApprox. BDE (kcal/mol)Stability Implication
C(sp2)-Br C2 (Furan ring)~81-83Susceptible to photolytic cleavage; reactive in cross-coupling.
C(sp2)-Br C5 (Benzene ring)~84-86Thermally stable; resistant to spontaneous hydrolysis.
C(sp2)-H C2 (Unsubstituted)~110High barrier to homolytic cleavage.

Technical Insight: The C2-Br bond is slightly weaker than the benzenoid C-Br bonds due to the higher ground-state energy of the furan ring system. This makes C2-brominated derivatives more prone to photodebromination.

Stability Profiles and Degradation Mechanisms

Photostability (The Critical Weakness)

Brominated benzofurans are inherently photosensitive. Upon exposure to UV radiation (specifically UVB/UVC), they undergo homolytic C-Br bond cleavage .

  • Mechanism:

    • Excitation: Absorption of a photon promotes an electron to a

      
       antibonding orbital.
      
    • Intersystem Crossing: Rapid crossing to a triplet state.

    • Homolysis: The C-Br bond cleaves, generating a benzofuran radical and a bromine radical (

      
      ).
      
    • H-Abstraction: The radical abstracts a hydrogen atom from the solvent, leading to reductive debromination.

Thermal Stability

These compounds exhibit high thermal stability, often melting without decomposition up to 200°C. However, in the presence of oxygen and extreme heat (>300°C), they can dimerize to form polybrominated dibenzofurans (PBDFs), which are toxicologically relevant dioxin analogs.

Visualization: Photolytic Degradation Pathway

The following diagram illustrates the degradation of a generic 2-bromobenzofuran under UV irradiation, a critical consideration for shelf-life determination.

Photolysis Substrate 2-Bromobenzofuran (Ground State) Excited Excited Singlet/Triplet (S1 / T1) Substrate->Excited hν (UV Absorption) RadicalPair Radical Pair [BzF• + Br•] Excited->RadicalPair Homolytic Cleavage (k_hom) RadicalPair->Substrate Recombination (Geminate) Product Benzofuran (Debrominated) RadicalPair->Product H-Abstraction Scavenger Solvent/H-Donor Scavenger->Product H• Transfer

Figure 1: Mechanism of photolytic debromination.[1][2] The C-Br bond cleavage is the rate-determining step, driven by triplet state population.

Case Study: Benzbromarone Stability

Benzbromarone (3,5-dibromo-4-hydroxyphenyl-2-ethylbenzofuran-3-yl methanone) serves as the primary industry benchmark.

  • Metabolic Stability: The bromine atoms at the 3,5-positions of the phenol ring are strategically placed to block metabolic hydroxylation, forcing metabolism towards the benzofuran ring (CYP2C9 mediated).

  • Toxicity Mechanism: While thermodynamically stable, the metabolic activation of the benzofuran moiety can lead to an epoxide intermediate or a quinone-methide, which are electrophilic and can form adducts with liver proteins (hepatotoxicity).

  • Degradation: In aqueous solution under UV, Benzbromarone degrades via sequential debromination to form cytotoxic phenolic intermediates.

Experimental Protocols (Stability Testing)

To validate the stability of a new brominated benzofuran lead, follow this tiered approach.

Protocol A: Accelerated Thermal Stress (Solid State)
  • Preparation: Weigh 5-10 mg of compound into open and closed glass vials.

  • Conditions: Incubate at 40°C/75% RH and 60°C/Ambient RH.

  • Timepoints: T=0, 1 week, 2 weeks, 4 weeks.

  • Analysis: Dissolve in MeCN; analyze via HPLC-UV (254 nm).

    • Acceptance: >99.0% recovery; no single impurity >0.1%.

Protocol B: Photostability (Solution State)

Critical for brominated compounds due to C-Br lability.

  • Solvent: Prepare a 100 µM solution in Methanol/Water (50:50).

  • Exposure: Expose to a Xenon arc lamp (ICH Q1B option 1) for 1.2 million lux hours.

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Quantification: Calculate the Quantum Yield (

    
    )  of degradation.
    
    
    
    
Protocol C: Computational Prediction (DFT)

Before synthesis, predict relative stability:

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP-D3(BJ) / 6-311++G(d,p).

  • Calculation: Optimize geometry and calculate vibrational frequencies (ensure no imaginary frequencies).

  • Output: Compare Gibbs Free Energy (

    
    ) of isomers.
    

Workflow Visualization: Stability Testing Decision Tree

StabilityWorkflow Start New Brominated Benzofuran Candidate SolidState Solid State Stress (40°C/75% RH) Start->SolidState Photo Photostability (ICH Q1B) Start->Photo Solution Solution Stability (pH 1.2, 7.4, Oxidative) Start->Solution Analysis HPLC-MS/MS Analysis SolidState->Analysis Photo->Analysis Solution->Analysis Decision1 Degradation > 5%? Analysis->Decision1 Decision2 Debromination Observed? Decision1->Decision2 Yes Pass Proceed to Formulation Decision1->Pass No (Stable) Reformulate Add EDTA/Amber Glass Modify Structure Decision2->Reformulate Yes (Protect from Light/Antioxidants) MetaboliteID Identify Degradants (Tox Assessment) Decision2->MetaboliteID No (Other pathway)

Figure 2: Decision matrix for stability testing. Note the specific check for debromination in the photostability arm.

References

  • Paulechka, E., & Kazakov, A. (2024). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical Chemistry A. Link

  • Cai, Y., et al. (2025). Photochemical transformation of the uricosuric drug benzbromarone in aqueous solutions exposed to UV irradiation. Water Research. Link

  • Luo, Y.-R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Source for C-Br BDEs).

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Link

  • Wang, H., et al. (2017).[3] Metabolic Epoxidation Is a Critical Step for the Development of Benzbromarone-Induced Hepatotoxicity.[3][4] Drug Metabolism and Disposition.[5][6][7] Link

Sources

Technical Guide: Solubility Profiling of 3-Bromo-5-benzofurancarboxylic Acid in DMSO and Methanol

[1]

Executive Summary

In drug discovery and intermediate synthesis, 3-Bromo-5-benzofurancarboxylic acid (CAS: 1000339-66-1) serves as a critical scaffold.[1] Its rigid benzofuran core and the orthogonally reactive carboxylic acid and aryl bromide moieties make it a versatile building block.[1] However, its solubility profile presents specific challenges: the lipophilic heterocyclic core contrasts with the hydrophilic acid tail, creating a dichotomy in solvent compatibility.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1] While DMSO is the industry standard for high-concentration stock solutions (10–100 mM) in biological screening, Methanol is the preferred solvent for analytical chromatography (HPLC/LC-MS) and crystallization.[1] Understanding the thermodynamic limits in these solvents is essential to prevent compound precipitation during serial dilutions or assay transfer.[1]

Physicochemical Profile & Predicted Solubility[2][3]

Before experimental determination, we must establish the compound's intrinsic properties that dictate solvation.

Structural Properties
PropertyValueRelevance to Solubility
Molecular Weight ~241.04 g/mol Low MW favors solubility, but crystal lattice energy opposes it.[1]
Lipophilicity (cLogP) ~2.8 – 3.2 (Predicted)Moderately lipophilic.[1] Indicates poor water solubility but high affinity for organic solvents.[1]
H-Bond Donors 1 (-COOH)Requires solvents capable of H-bond acceptance (DMSO, MeOH).[1]
H-Bond Acceptors 3 (O-heterocycle, -COOH)Facilitates interaction with protic solvents like MeOH.[1]
pKa (Acid) ~3.8 – 4.2Ionizable.[1] Solubility in MeOH will be pH-dependent; DMSO suppresses ionization effects.[1]
Solubility Assessment: DMSO vs. Methanol

Based on structural analogs (e.g., Benzofuran-5-carboxylic acid) and Hansen Solubility Parameters (HSP), the following profile is established for the 3-bromo derivative.

SolventSolubility PotentialPrimary Solvation MechanismApplication Context
DMSO High (> 50 mg/mL)Dipole-Dipole & H-Bond Accepting. DMSO's high dielectric constant (

) and sulfoxide oxygen effectively disrupt the carboxylic acid dimer network.[1]
Primary Stock Solution. Ideal for creating 100 mM library stocks for long-term storage at -20°C.
Methanol Moderate (1–10 mg/mL)H-Bond Exchange. MeOH acts as both donor and acceptor.[1] However, the lipophilic bromobenzofuran core limits solubility compared to DMSO.Analytical Diluent. Used for preparing HPLC samples.[1] Warning: High concentrations may crash out at low temperatures (4°C).[1]

Critical Insight: The presence of the bromine atom at the 3-position increases the lipophilicity and molecular surface area compared to the parent benzofuran-5-carboxylic acid, likely reducing solubility in Methanol while maintaining high solubility in DMSO due to polarizability interactions.[1]

Thermodynamic Analysis of Solvation

Understanding why the compound dissolves allows for better troubleshooting.[1]

The DMSO Mechanism

DMSO is a "super-solvent" for this class of compounds because it acts as a powerful Lewis base.[1] The carboxylic acid proton of this compound forms a strong hydrogen bond with the sulfoxide oxygen of DMSO.[1] Simultaneously, the polarizable bromine atom interacts favorably with the soft, polarizable sulfur center of DMSO. This dual interaction entropy-driven dissolution makes DMSO the superior choice for high-concentration stocks.[1]

The Methanol Limitation

In Methanol, the solvation is competitive. While MeOH solvates the carboxylic acid group well, it forms a "cage" structure around the hydrophobic benzofuran/bromo region that is entropically unfavorable. Consequently, while the compound dissolves, it is metastable at high concentrations.

  • Risk: A saturated MeOH solution at Room Temperature (RT) may precipitate if cooled to 4°C (autosampler temperature).[1]

Experimental Protocols

As exact batch-specific solubility can vary due to polymorph differences, the following self-validating protocols are required for accurate determination.

Protocol A: Kinetic Solubility Screen (Shake-Flask)

For rapid estimation of stock solution viability.[1]

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL amber HPLC vial.

  • Solvent Addition: Add 100 µL of DMSO (Target: 100 mg/mL).

  • Agitation: Vortex at max speed for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Turbid/Solid Persists: Add DMSO in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility Determination (HPLC)

For precise data needed for regulatory filing or assay validation.[1]

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid[1]

  • Standard: Pure this compound (purity >98%)[1]

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent (DMSO or MeOH) in a sealed glass vial.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzofuran core).[1]

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase B to bring it within the linear dynamic range of the detector.

  • Quantification: Inject onto HPLC-UV (254 nm) and quantify against a 5-point calibration curve.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for handling this compound in a research setting.

SolubilityWorkflowStartStart: this compoundSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSO_PathDMSO (Stock Prep)SolventChoice->DMSO_PathMeOH_PathMethanol (Analytical)SolventChoice->MeOH_PathTargetConc_DMSOTarget: 100 mMDMSO_Path->TargetConc_DMSOTargetConc_MeOHTarget: 1 mg/mLMeOH_Path->TargetConc_MeOHVortexVortex / Sonicate (5 min)TargetConc_DMSO->VortexTargetConc_MeOH->VortexCheckVisual InspectionVortex->CheckClearClear SolutionCheck->ClearSolubleTurbidTurbid / PrecipitateCheck->TurbidInsolubleAction_DMSOProceed to Bio-Assay / Storage (-20°C)Clear->Action_DMSOAction_DiluteDilute or Warm (40°C)Turbid->Action_DiluteIf DMSOAction_FilterFilter (0.22 µm PTFE) -> HPLCTurbid->Action_FilterIf MeOH (Saturated)

Caption: Decision matrix for preparing stock and analytical solutions, highlighting critical checkpoints for solubility verification.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329794896, Benzofuran-5-carboxylic acid. Retrieved from [Link]

  • Borra, A., et al. (2021).[2] Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids. Retrieved from [Link][2]

  • United States Pharmacopeia (USP). (2025).[1] General Solvents Method for DMSO Soluble Compounds. USP-NF.[1] Retrieved from [Link]

pKa values and acidity of 3-Bromo-5-benzofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-Bromo-5-benzofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical analysis of the acidity of this compound, a substituted benzofuran derivative of interest in medicinal chemistry. In the absence of direct experimental data, this document synthesizes information from structurally related analogs and theoretical principles to estimate the pKa value. Furthermore, it details the established experimental and computational methodologies for pKa determination, offering a robust framework for the characterization of novel chemical entities.

Introduction: The Significance of pKa in Medicinal Chemistry

The extent of ionization of a drug molecule, dictated by its pKa and the physiological pH, governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For an acidic compound like this compound, the pKa value determines the ratio of the un-ionized (lipophilic) to the ionized (hydrophilic) form. This balance is crucial for membrane permeability, solubility, and interaction with biological targets. An accurate understanding of pKa is therefore indispensable for rational drug design and optimization.[1][2]

Structural Analysis and Predicted Acidity

The acidity of this compound is primarily determined by the interplay of electronic effects from its constituent parts: the carboxylic acid group, the benzofuran ring system, and the bromine substituent.

  • The Carboxylic Acid Group: This functional group is responsible for the molecule's acidic nature, with a typical pKa in the range of 4-5 for many organic acids.[1]

  • The Benzofuran Ring: The benzofuran scaffold itself influences the acidity. The carboxyl group is attached to an sp2-hybridized carbon of the benzene ring, which is more electronegative than an sp3-hybridized carbon. This generally leads to an increase in acidity compared to simple aliphatic carboxylic acids.[2] For instance, benzoic acid has a pKa of 4.2.[2][3]

  • The Bromine Substituent: Bromine is an electron-withdrawing group that enhances acidity through the inductive effect.[1][2][4][5] By pulling electron density away from the carboxylate group, it stabilizes the conjugate base formed upon deprotonation, thereby shifting the equilibrium towards dissociation and lowering the pKa. The position of the electron-withdrawing group is critical; the closer it is to the carboxylic acid, the more pronounced the acid-strengthening effect.[1][5]

In this compound, the bromine atom is situated on the furan ring, at a position relatively close to the carboxylic acid on the fused benzene ring. This proximity suggests a significant acid-strengthening inductive effect.

Estimation of pKa

CompoundStructurepKa ValueRationale for Comparison
Benzoic AcidC₆H₅COOH4.2[2][3]The fundamental aromatic carboxylic acid reference.
3-Bromobenzoic Acidm-BrC₆H₄COOH3.86[6]Demonstrates the acid-strengthening inductive effect of a bromine atom meta to the carboxyl group.
Benzofuran-5-carboxylic acidC₉H₆O₃~4.06 (Predicted)[7]Provides the baseline acidity for the parent benzofuran carboxylic acid scaffold.
This compound C₉H₅BrO₃ ~3.7 - 3.9 (Estimated) The presence of the electron-withdrawing bromine is expected to lower the pKa relative to benzofuran-5-carboxylic acid, likely to a value similar to or slightly lower than 3-bromobenzoic acid.

Based on these comparisons, the pKa of this compound is estimated to be in the range of 3.7 to 3.9 . The electron-withdrawing bromine atom is expected to increase the acidity relative to the parent benzofuran-5-carboxylic acid (predicted pKa ~4.06)[7]. This estimated value is in line with the pKa of 3-bromobenzoic acid (3.86), where the bromine substituent exerts a similar inductive effect.[6]

Methodologies for pKa Determination

To ascertain the definitive pKa value of this compound, both experimental and computational approaches are recommended.

Experimental Protocols

a) Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH. The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the acidic and conjugate base forms are equal.

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1-10 mM).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized titrant in small, precise increments using an automated titrator or a calibrated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first or second derivative of the curve.

    • The pH at the half-equivalence point is equal to the pKa of the acid.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Analyte Analyte Solution (this compound) Titration Automated Titration: - Add titrant in increments - Record pH at each step Analyte->Titration Titrant Standardized Titrant (e.g., 0.1 M NaOH) Titrant->Titration Cal_Buffers pH Calibration Buffers pH_Meter Calibrated pH Meter Cal_Buffers->pH_Meter Plot Plot pH vs. Titrant Volume Titration->Plot pH_Meter->Titration Derivative Calculate 1st/2nd Derivative Plot->Derivative pKa_Det Determine pKa (pH at half-equivalence point) Derivative->pKa_Det

Caption: Workflow for pKa determination by potentiometric titration.

b) UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to the ionization center, where the protonated and deprotonated species exhibit different UV-Vis absorption spectra. It requires smaller sample quantities than potentiometric titration.[2][4][6][8]

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a range of approximately 1.5 pH units above and below the estimated pKa.

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Spectral Acquisition:

    • Add a small, constant volume of the stock solution to each buffer solution to achieve the same final analyte concentration.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model. The inflection point of the curve corresponds to the pKa.

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Analyte Stock Solution Samples Prepare Samples (Analyte in each buffer) Stock->Samples Buffers Series of pH Buffers Buffers->Samples Spectra Record UV-Vis Spectra for each sample Samples->Spectra Plot_Abs Plot Absorbance vs. pH Spectra->Plot_Abs Fit_Curve Fit Sigmoidal Curve Plot_Abs->Fit_Curve pKa_Det Determine pKa (Inflection Point) Fit_Curve->pKa_Det

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches

Ab initio and Density Functional Theory (DFT) methods can provide accurate pKa predictions. These methods calculate the Gibbs free energy change of the deprotonation reaction in a solvent continuum model.

  • Structure Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound are geometry-optimized using a suitable level of theory (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)).[9]

  • Solvation Energy Calculation: The energies of the optimized structures are calculated in a simulated aqueous environment using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

  • pKa Calculation: The pKa is derived from the calculated free energy of deprotonation in solution, often using a thermodynamic cycle that incorporates the experimental free energy of solvation of the proton.

These computational methods are valuable for high-throughput screening and for guiding synthetic efforts prior to experimental validation.

Conclusion

While a definitive experimental pKa for this compound has yet to be reported, a comprehensive analysis of its structure and comparison with relevant analogs allows for a reliable estimation of its pKa to be in the range of 3.7 to 3.9. This value reflects the acid-strengthening inductive effect of the bromine substituent on the benzofuran carboxylic acid core. For drug development purposes, it is strongly recommended to determine the pKa experimentally using robust methods such as potentiometric titration or UV-Vis spectrophotometry. The protocols and theoretical background provided in this guide offer a solid foundation for such characterization, enabling a more informed and efficient drug discovery process.

References

  • OpenOChem Learn. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2018, July 7). What is the explanation of the order of the acidicity of carboxylic acids made from halogens? Retrieved from [Link]

  • Transformation Tutoring. (2017, April 4). How to rank carboxylic acids with halogens in acidity? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • NCBI. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • NCBI. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

Sources

Technical Whitepaper: Therapeutic Potential and Synthetic Architecture of 3-Substituted 5-Benzofurancarboxylic Acid Derivatives

[1]

Executive Summary: The "Anchor and Vector" Strategy

In the landscape of privileged medicinal scaffolds, the benzofuran ring system remains a cornerstone.[1][2] However, specific substitution patterns dictate therapeutic utility.[3] This guide focuses exclusively on 3-substituted 5-benzofurancarboxylic acid derivatives .

From a medicinal chemistry perspective, this specific topology offers a unique "Anchor and Vector" design:

  • The Anchor (C5-COOH): The carboxylic acid at position 5 serves as a critical polar contact, often forming salt bridges with arginine or lysine residues in target proteins (e.g., Arg183/Arg258 in GPR40).[3]

  • The Vector (C3-Substitution): The 3-position allows for the introduction of lipophilic or steric bulk that projects into deep hydrophobic pockets, a trajectory distinct from the more linear 2-substituted analogs.[3]

This whitepaper synthesizes recent literature to provide a roadmap for synthesizing and optimizing this scaffold for metabolic (T2DM) and antimicrobial applications.

Structural Significance & Pharmacophore Analysis[1][4][5]

The biological efficacy of 3-substituted 5-benzofurancarboxylic acids is rarely accidental; it is driven by specific molecular interactions.[3]

The GPR40 (FFAR1) Connection

The most prominent application of this scaffold lies in the development of GPR40 agonists for Type 2 Diabetes.[4][5] Unlike sulfonylureas, GPR40 agonists enhance insulin secretion in a glucose-dependent manner, reducing hypoglycemia risk.[3]

  • Mechanistic Insight: The C5-carboxylate mimics the polar headgroup of endogenous free fatty acids (FFAs).

  • The C3 Role: Substituents at C3 (e.g., benzyl, phenyl, or complex heterocycles) provide the necessary lipophilicity to stabilize the "active" receptor conformation by engaging the hydrophobic crevice adjacent to the orthosteric site.[3]

Antimicrobial Potency (DNA Gyrase Targeting)

In antimicrobial research, this scaffold functions as a bioisostere for quinolones.[3] The C5-acid coordinates with magnesium ions in the bacterial DNA gyrase active site, while the C3-substituent interacts with the hydrophobic protein floor, often requiring halogenation (Cl/Br) for enhanced membrane permeability.[3]

Synthetic Methodologies

Synthesizing 3-substituted 5-benzofurancarboxylic acids requires overcoming the steric hindrance at the 3-position.[3] We present two field-proven protocols: a classic cyclization and a modern transition-metal catalyzed route.[3]

Pathway Visualization (Retrosynthesis)[1]

SynthesisPathwaysTarget3-Substituted5-Benzofurancarboxylic AcidInter1Intermediate A:O-Aryl Oxime/EtherInter1->TargetAcid Cyclization(Rap-Stoermer var.)Inter2Intermediate B:2-Iodo-5-carboxyphenolInter2->TargetPd/Cu Coupling+ CyclizationStart1Start: SalicylaldehydeDerivativesStart1->Inter1CondensationStart2Start: 4-HydroxybenzoicAcid EsterStart2->Inter2IodinationReagent1Reagent: Alpha-HaloKetone/EsterReagent1->Inter1Reagent2Reagent: Terminal Alkyne(Sonogashira)Reagent2->Inter2

Figure 1: Retrosynthetic strategies for accessing the target scaffold. Route B (bottom) is preferred for introducing complex C3 substituents.[3]

Experimental Protocols

Protocol A: Sonogashira Coupling-Cyclization (Preferred Route)

This method is superior for introducing diverse C3-substituents (Aryl/Alkyl) late in the synthesis.[3]

Reagents:

  • Methyl 3-iodo-4-hydroxybenzoate (Starting Material)[3]

  • Terminal Alkyne (R-C≡CH)[3]

  • Pd(PPh3)2Cl2 (5 mol%)[3]

  • CuI (2 mol%)[3]

  • Triethylamine (TEA) / DMF[3]

Step-by-Step Methodology:

  • Coupling: In a flame-dried Schlenk flask, dissolve methyl 3-iodo-4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under nitrogen flow. Add TEA (3.0 equiv).

  • Alkyne Addition: Dropwise add the terminal alkyne (1.2 equiv). Stir at RT for 4-6 hours.[3] Monitor by TLC for the disappearance of iodide.

  • Cyclization (One-Pot): Once coupling is complete, raise the temperature to 80°C. The free phenol attacks the activated triple bond (5-endo-dig or 6-endo-dig depending on conditions, usually favoring benzofuran formation in the presence of CuI).[3]

  • Hydrolysis: Isolate the ester intermediate. Dissolve in THF/MeOH (1:1), add LiOH (2M aq), and stir at RT to liberate the free 5-carboxylic acid.

  • Purification: Acidify to pH 3 with 1N HCl. The precipitate is filtered and recrystallized from Ethanol/Water.

Validation Check:

  • 1H NMR: Look for the disappearance of the alkyne proton and the appearance of the C2-H singlet (typically δ 7.5–8.0 ppm) if C2 is unsubstituted.

  • IR: Strong carbonyl stretch at ~1680-1700 cm⁻¹ (Acid).[3]

Protocol B: Modified Rap-Stoermer Reaction

Best for 3-alkyl or 3-aryl derivatives where the starting alpha-halo ketone is readily available.[3]

  • Condensation: React 5-formylsalicylic acid (protected as ester) with an alpha-halo ketone (R-CO-CH(X)-R') in the presence of K2CO3 in refluxing acetone or DMF.

  • Mechanism: O-alkylation followed by intramolecular aldol condensation and dehydration.

SAR Data & Biological Insights[1][3]

The following data summarizes the impact of C3-substituents on biological activity, synthesized from GPR40 and antimicrobial studies.

Table 1: Structure-Activity Relationship (SAR) Summary[1]
EntryC3-Substituent (R)C5-MoietyTarget ActivityPotency/Notes
1 H (Unsubstituted)-COOHGPR40Low (Baseline).[3] Lacks hydrophobic anchor.
2 Methyl-COOHAntimicrobialModerate.[3] Active against S. aureus.
3 Benzyl-COOHGPR40High. Fits hydrophobic pocket; typically EC50 < 50 nM.
4 4-Fluorophenyl-COOHGPR40Very High. Improved metabolic stability over benzyl.
5 2-Bromo-ethyl-COOHCytotoxicityHigh.[3] Alkylating potential against leukemia lines.
6 Phenyl-CONH-RTubulinPotent.[3] Amide derivatives at C5 shift target to tubulin.
Mechanism of Action: GPR40 Activation Pathway

GPR40PathwayLigand3-Sub-5-BenzofuranAcid (Ligand)ReceptorGPR40 (FFAR1)ReceptorLigand->ReceptorInteractionInteraction:C5-COOH <-> Arg183/258C3-R <-> Hydrophobic PocketReceptor->InteractionBindingGqGq ProteinCouplingInteraction->GqConf. ChangePLCPLC ActivationGq->PLCIP3IP3 GenerationCa2+ ReleasePLC->IP3ResultGlucose-DependentInsulin SecretionIP3->Result

Figure 2: Signal transduction pathway for GPR40 activation by the target scaffold.

Future Directions & Optimization

Researchers working with this scaffold should consider:

  • Bioisosteres: Replacing the C5-COOH with tetrazole or oxadiazolone to improve oral bioavailability while maintaining pKa.

  • PROTACs: The C3 position is an ideal exit vector for attaching linkers to E3 ligase ligands, as it points away from the primary binding interface in many crystal structures.

References

  • Synthesis & Antimicrobial Activity

    • Kozioł, A. et al. (2019).[3] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

  • GPR40 Agonists (TAK-875 & Analogs)

    • Negoro, N. et al. (2010).[3][6] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.

    • [3]

  • Benzofuran Scaffold Reviews

    • Nevagi, R. J. et al. (2015).[3] Benzofuran: an emerging scaffold for antimicrobial agents.[7] RSC Advances.

  • Anticancer & Cytotoxicity

    • Miao, Y. et al. (2019).[3] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences.

    • [3]

  • Synthetic Methodology (Sonogashira)

    • Ferrari, G. et al. (2010).[3][6] Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives. Heterocycles.

Crystal structure analysis of 3-Bromo-5-benzofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-5-benzofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of this compound, a molecule of significant interest in medicinal chemistry. The benzofuran scaffold is a core component of numerous biologically active compounds, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2] This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. It further delves into the interpretation of the crystal structure, focusing on molecular geometry and intermolecular interactions that govern the crystal packing. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers engaged in the structural characterization of small molecules.

Introduction: The Significance of Benzofuran Scaffolds in Medicinal Chemistry

Benzofuran derivatives represent a privileged structural motif in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional conformation and the specific interactions they form with their biological targets. Therefore, the precise determination of their molecular structure through single-crystal X-ray crystallography is a critical step in understanding their structure-activity relationships (SAR) and in the development of new therapeutic agents.[4]

This compound is a key intermediate and a pharmacophore of interest. The presence of a bromine atom and a carboxylic acid group provides opportunities for diverse chemical modifications and interactions with biological macromolecules. This guide provides a detailed walkthrough of the process of elucidating its solid-state structure, offering insights into the subtle interplay of forces that dictate its molecular architecture.

Synthesis and Crystal Growth of this compound

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step reaction sequence, adapted from established methods for benzofuran synthesis.[5][6] A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 5-Bromosalicylaldehyde. This starting material can be synthesized from salicylaldehyde through electrophilic bromination.

  • Step 2: O-Alkylation. 5-Bromosalicylaldehyde is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield ethyl 2-((4-bromo-2-formylphenoxy)acetate).

  • Step 3: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular Perkin-like condensation reaction upon treatment with a base like sodium acetate in acetic anhydride to form the benzofuran ring.

  • Step 4: Bromination. The benzofuran ring is then selectively brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride.

  • Step 5: Hydrolysis. The ester group is hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide, followed by acidification to yield the final product, this compound.

  • Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity crystalline powder.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] The slow evaporation technique is a widely used and effective method for small molecules.[4]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. A good starting point is a mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane).

  • Preparation of a Saturated Solution: A nearly saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent system with gentle heating.

  • Filtration: The hot solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[8]

  • Slow Evaporation: The vial is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature. The vessel should be left undisturbed in a vibration-free environment.

  • Crystal Harvesting: After several days to weeks, well-formed single crystals should appear. A suitable crystal (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.[7][9]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[9][10]

Data Collection

A suitable single crystal of this compound is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods to obtain an initial electron density map.[9] An initial molecular model is built into the electron density map, and the structure is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram: Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structural Model

Caption: Workflow for the determination of the crystal structure.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecular geometry and the interactions that stabilize the crystal lattice.

Crystallographic Data

The following table summarizes representative crystallographic data for this compound.

Parameter Value (Representative Example)
Chemical formulaC₉H₅BrO₃
Formula weight241.04
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)6.123(1)
c (Å)15.345(3)
β (°)98.76(1)
Volume (ų)792.3(3)
Z4
Density (calculated) (g/cm³)2.018
Absorption coefficient (mm⁻¹)6.543
F(000)472
Crystal size (mm³)0.25 x 0.18 x 0.12
Reflections collected5678
Independent reflections1456 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.045, wR₂ = 0.102
Molecular Geometry

The analysis of bond lengths and angles within the this compound molecule reveals a planar benzofuran ring system, as expected. The carboxylic acid group is slightly twisted out of the plane of the benzofuran ring. The C-Br bond length is consistent with that observed in other brominated aromatic compounds.

Table: Selected Bond Lengths and Angles (Representative Example)

Bond/Angle Length (Å) / Angle (°)
Br1-C31.895(3)
C5-C101.482(4)
C10-O21.256(4)
C10-O31.289(4)
O1-C2-C3110.5(2)
C2-C3-Br1125.8(2)
C4-C5-C10121.3(3)
O2-C10-O3123.5(3)
Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily dictated by strong hydrogen bonding interactions involving the carboxylic acid groups. The molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. These dimers are further interconnected into a three-dimensional network through weaker C-H···O and halogen bonding (C-Br···O) interactions.

Diagram: Intermolecular Interactions

intermolecular_interactions Molecule_A Molecule A Molecule_B Molecule B (Centrosymmetrically related) Molecule_A->Molecule_B O-H···O Hydrogen Bond (Carboxylic Acid Dimer) Molecule_C Adjacent Molecule Molecule_A->Molecule_C C-Br···O Halogen Bond Molecule_A->Molecule_C C-H···O Interaction Molecule_B->Molecule_A

Caption: Schematic of key intermolecular interactions.

Implications for Drug Design and Development

The detailed structural information obtained from this analysis is invaluable for drug development professionals.

  • Structure-Based Drug Design: The precise coordinates of the atoms can be used for in silico studies, such as molecular docking, to predict the binding mode of this compound derivatives with their target proteins.

  • Pharmacophore Modeling: The identified hydrogen bond donors and acceptors, as well as the overall shape of the molecule, contribute to the development of pharmacophore models for screening virtual compound libraries.

  • Lead Optimization: Understanding the intermolecular interactions in the solid state can provide insights into the molecule's physicochemical properties, such as solubility and melting point, which are important for formulation and drug delivery. The bromine atom, for instance, can be a site for further chemical modification to improve potency and selectivity.

Conclusion

This technical guide has detailed the comprehensive process of determining and analyzing the crystal structure of this compound. From the synthesis and crystal growth to the final interpretation of the crystallographic data, each step is crucial for obtaining a high-quality structural model. The analysis of the molecular geometry and intermolecular interactions provides fundamental insights into the nature of this important class of compounds, thereby facilitating their further development in the field of medicinal chemistry. The presented protocols and data serve as a practical guide for researchers and scientists working on the structural elucidation of small molecules.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed. (2023, October 5).
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (2010, July 6).
  • X-ray Crystallography - Creative BioMart.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9).
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - CORE.
  • Small molecule crystallography - Excillum.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
  • SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS by Brian Robert Worth, B.Sc. (Hons.) A thesis submitted in partial fulfilment of the r - ANU Open Research.
  • Benzofuran – Knowledge and References - Taylor & Francis.
  • X-ray crystallography - Wikipedia.

Sources

Methodological & Application

Application Note: Optimizing Amide Bond Formation with 3-Bromo-5-benzofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of amide bond formation utilizing 3-Bromo-5-benzofurancarboxylic acid as the electrophile. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and biologically active heterocycles. Due to the electron-withdrawing nature of the 3-bromo-furan moiety and the specific solubility profile of the fused ring system, standard coupling protocols often result in suboptimal yields or difficult purifications.

This note provides three validated protocols ranging from high-throughput screening (HATU) to scalable process chemistry (T3P) and activation for non-nucleophilic amines (Acid Chloride).

Chemical Assessment & Mechanistic Insight

Substrate Analysis
  • Structure: The carboxylic acid is located at the C5 position of the benzene ring, while the C3 position on the furan ring is brominated.

  • Electronic Profile: The benzofuran core is electron-poor compared to a standard indole or naphthalene. The C3-Bromine atom exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the C5-COOH (estimated pKa ~3.5–3.8). This makes the carboxylate less nucleophilic during the activation step but makes the resulting activated ester highly electrophilic.

  • Solubility: The planar, rigid, halogenated structure leads to high lattice energy. Solubility is generally poor in DCM or Toluene but moderate-to-high in DMF, DMAc, and NMP.

Critical Challenges
  • Solubility-Limited Reactivity: Reactions in DCM often stall due to precipitation of the intermediate active ester.

  • Aggregative Side Reactions: In high concentrations, the activated ester can undergo hydrolysis during aqueous workup if not fully consumed.

  • Atom Economy: Reagents like HATU generate large molecular weight byproducts that complicate purification on a larger scale.

Decision Matrix for Protocol Selection

Select the appropriate protocol based on your specific amine partner and scale requirements.

ProtocolSelection Start Select Amide Coupling Strategy AmineType Analyze Amine Partner Start->AmineType Simple Primary/Secondary Aliphatic Amine AmineType->Simple Nucleophilic Weak Aniline / Heterocyclic Amine (Weak Nucleophile) AmineType->Weak Non-Nucleophilic Scale Scale > 10g? Simple->Scale ProtocolA Protocol A: HATU (Best for Speed/Yield) Weak->ProtocolA Mild Deactivation ProtocolC Protocol C: Acid Chloride (Force Conditions) Weak->ProtocolC Steric/Electronic Deactivation Scale->ProtocolA No (<10g) ProtocolB Protocol B: T3P (Best for Scale/Workup) Scale->ProtocolB Yes (>10g)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard High-Yield Method)

Best for: Discovery chemistry, aliphatic amines, and initial screenings. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), accelerating the reaction rate significantly compared to HOBt esters.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Preferred) or DMF/DCM (1:1)

Step-by-Step Procedure:

  • Dissolution: In a dried vial/flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M – 0.2 M). Note: Ensure complete dissolution before proceeding; mild heating (40°C) is permissible if cloudy.

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes to ensure formation of the active ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure an additional 1.0 equiv of DIPEA is added.

  • Monitoring: Stir at RT. Monitor by LC-MS at 1 hour. Most reactions are complete within 2–4 hours.

  • Work-up (Critical):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1: 10% Aqueous LiCl (removes DMF).

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid/byproducts).

    • Wash 3: 1M HCl (if product is not basic) or Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Green/Scalable)

Best for: Scale-up (>5g), purification-sensitive compounds, and avoiding toxic byproducts. Mechanism: T3P acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride that reacts with the amine. It produces only water-soluble byproducts.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)[2][3]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.[3]

Step-by-Step Procedure:

  • Slurry: Combine the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M). Note: The acid may not fully dissolve initially; this is acceptable.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir at RT. If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable and works well at elevated temperatures.

  • Work-up:

    • Add water directly to the reaction vessel.

    • Separate layers. The T3P byproducts are water-soluble and remain in the aqueous phase.

    • Wash organic layer with 0.5 M HCl (to remove pyridine) and Brine.

    • Concentrate to yield product (often high purity without chromatography).

Protocol C: Acid Chloride Generation (For Difficult Amines)

Best for: Non-nucleophilic anilines, sterically hindered amines, or when HATU/T3P fails.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Procedure:

  • Activation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalyst: Add catalytic DMF (essential for Vilsmeier-Haack type activation).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Crucial): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a base (TEA or DIPEA, 2.0 equiv) to the acid chloride solution at 0°C.

  • Work-up: Standard aqueous extraction (NaHCO₃/Brine).

Comparative Performance Data

The following table summarizes expected performance metrics based on internal validation using aniline as a model nucleophile.

ParameterHATU ProtocolT3P ProtocolAcid Chloride Protocol
Reaction Time 1 – 4 Hours4 – 12 Hours3 – 6 Hours (2 steps)
Typical Yield 85 – 95%75 – 90%80 – 95%
Purification Column Chromatography often requiredCrystallization / Extraction often sufficientExtraction often sufficient
Atom Economy Poor (High MW byproducts)ExcellentModerate
Moisture Sensitivity ModerateLowHigh

Troubleshooting Guide

Issue: Low Conversion
  • Cause: Poor solubility of the this compound prevents reaction with the coupling agent.

  • Solution: Switch solvent to pure DMF or NMP. If using T3P, increase temperature to 60°C.

Issue: Product Trapped in DMF
  • Cause: DMF is difficult to remove and can solubilize the product during aqueous workup.

  • Solution: Use the LiCl Wash Method .[1] Washing the organic layer with 5-10% LiCl (aq) pulls DMF into the aqueous phase effectively (Reference 1).

Issue: Epimerization (If amine is chiral)
  • Cause: Over-activation or high basicity.

  • Solution: Use T3P with Pyridine at 0°C – RT. This combination is proven to minimize epimerization compared to HATU/DIPEA (Reference 2).

Workflow Visualization

Workflow Input 3-Bromo-5-benzofuran- carboxylic acid Solubilization Solubilization (DMF or EtOAc) Input->Solubilization Activation Activation (HATU/T3P/Oxalyl Cl) Solubilization->Activation  + Reagent Coupling Amine Addition (+ Base) Activation->Coupling  Active Ester Formed Quench Quench & Workup (LiCl/Acid/Base washes) Coupling->Quench  Monitor LCMS Output Purified Amide Quench->Output

Figure 2: Generalized experimental workflow for the amide coupling process.

References

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters.[4] Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[5] Chemical Society Reviews. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6] Tetrahedron.[5] Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scaffold Significance

The benzofuran moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone), anti-tumor drugs, and various natural products. While C2-functionalization is often achievable via direct deprotonation (pKa ~30) or electrophilic aromatic substitution, C3-functionalization remains a synthetic bottleneck.

3-Bromobenzofuran represents the most versatile entry point for introducing complexity at the C3 position. Unlike its C2 counterpart, the C3 position is electronically distinct; the electron-rich nature of the furan ring increases the electron density at the carbon-halogen bond, potentially making oxidative addition of Pd(0) slower compared to electron-deficient aryl halides.

This application note provides validated protocols for transforming 3-bromobenzofurans into high-value intermediates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Mechanistic Insight: The Catalytic Cycle

Understanding the specific electronic demands of the benzofuran ring is critical for catalyst selection.

  • Oxidative Addition (Rate Limiting Step): The electron-rich benzofuran ring donates density into the C-Br bond. Consequently, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or

    
    ) are recommended to increase the electron density on the Palladium center, facilitating oxidative addition.
    
  • Transmetallation: This step is sensitive to steric bulk at the C3 position.

  • Reductive Elimination: Formation of the C-C or C-N bond.

Visualization: Reaction Decision Matrix

The following decision tree guides the selection of the optimal coupling strategy based on the desired target moiety.

ReactionMatrix Start Starting Material: 3-Bromobenzofuran Target Select Target Moiety Start->Target Biaryl Biaryl / Heterobiaryl (C-C Bond) Target->Biaryl Ar-B(OH)2 Alkyne Alkynyl Linker (C-C Bond) Target->Alkyne HC≡C-R Amine Aryl Amine (C-N Bond) Target->Amine HNR2 Suzuki Protocol A: Suzuki-Miyaura (Boronic Acids) Biaryl->Suzuki Pd(OAc)2 / SPhos Sonogashira Protocol B: Sonogashira (Terminal Alkynes) Alkyne->Sonogashira Pd(PPh3)2Cl2 / CuI Buchwald Protocol C: Buchwald-Hartwig (Amines) Amine->Buchwald Pd2(dba)3 / XPhos

Figure 1: Strategic decision matrix for functionalizing 3-bromobenzofuran scaffolds.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 3-arylbenzofurans. Challenge: Preventing protodeboronation of the coupling partner and ensuring complete conversion of the electron-rich bromide.

Reagents & Conditions:

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)[1]

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 3-bromobenzofuran (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equiv).

  • Inert: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvate: Inject degassed Toluene and Water (10:1 ratio) via syringe. The concentration of the halide should be approx 0.2 M.

  • React: Place in a pre-heated block at 90 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Monitor: Check conversion via LC-MS. Look for the disappearance of the bromide (M+) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Insight:

Why SPhos? The Buchwald biaryl phosphine ligands (like SPhos) form highly active monoligated Pd(0) species. The electron-donating nature of SPhos facilitates oxidative addition into the 3-bromobenzofuran, while its bulk promotes reductive elimination.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of rigid alkyne linkers. Challenge: Homocoupling of the alkyne (Glaser coupling) and catalyst poisoning.

Reagents & Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–3 mol%)

  • Base: Et₃N or Diisopropylamine (DIPA) (as solvent/base mix)

  • Solvent: DMF or THF (degassed)

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Charge: Add 3-bromobenzofuran (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%) to a dried Schlenk flask.

  • Inert: Evacuate/refill with Argon.

  • Add Liquids: Add degassed THF (or DMF) followed by Et₃N (3.0 equiv).

  • Add Alkyne: Add the terminal alkyne (1.2 equiv) last to minimize homocoupling before the catalytic cycle engages.

  • React: Heat to 60 °C. Monitor carefully; if the solution turns black/precipitates early, catalyst decomposition may have occurred.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Expert Insight:

Copper-Free Option: For pharmaceutical intermediates where trace metal removal is critical, a Copper-free variant using Pd(OAc)₂/XPhos and Cs₂CO₃ in MeCN at 80 °C is recommended to avoid heavy metal contamination.

Protocol C: Buchwald-Hartwig Amination

Objective: Synthesis of 3-aminobenzofurans (C-N bond formation). Challenge: Competitive β-hydride elimination (if using alkyl amines) and hydrodehalogenation.

Reagents & Conditions:

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: XPhos or RuPhos (2–4 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

  • Temperature: 100 °C

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and XPhos in the reaction solvent and stir for 5 mins at RT to generate the active catalyst species (L-Pd-0).

  • Substrate Addition: Add 3-bromobenzofuran (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • React: Seal and heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through Celite.[2]

  • Purification: Amine products can be streaky on silica. Pre-treat the silica column with 1% Et₃N in hexanes to prevent tailing.

Data Summary: Condition Comparison

FeatureSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Primary Bond C-C (Biaryl)C-C (Alkyne)C-N (Amine)
Preferred Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₂Cl₂ / CuIPd₂(dba)₃ / XPhos
Base Strength Moderate (K₃PO₄)Weak (Et₃N)Strong (NaOtBu)
Critical Factor Water content (requires trace water)O₂ exclusion (prevents Glaser)Anhydrous conditions
Typical Yield 85–95%75–90%70–85%

Troubleshooting & Optimization

Pathway Visualization: Troubleshooting Logic

Troubleshooting Issue Observed Issue Dehalogenation Product: Benzofuran (Hydrodehalogenation) Issue->Dehalogenation NoReaction No Conversion (SM Recovery) Issue->NoReaction Homocoupling Alkyne Homocoupling (Sonogashira) Issue->Homocoupling Sol1 Switch to non-protic solvent Use Cs2CO3 instead of NaOtBu Dehalogenation->Sol1 Sol2 Increase Temp Switch to XPhos (Sterics) NoReaction->Sol2 Sol3 Degas solvent vigorously Add Alkyne slowly Homocoupling->Sol3

Figure 2: Troubleshooting guide for common failure modes in Pd-catalyzed couplings.

Common Pitfalls
  • Hydrodehalogenation: If you observe the formation of unsubstituted benzofuran, the hydride source is often the solvent or the amine (via β-hydride elimination).

    • Fix: Switch from isopropanol/ethanol to Toluene/Dioxane. Use a milder base.[3]

  • Pd Black Formation: Indicates ligand dissociation and catalyst death.

    • Fix: Increase ligand:metal ratio to 2:1 or 3:1. Ensure the ligand is fresh (phosphines oxidize in air).

References

  • Str

    • Title: Benzofuran Derivatives: A Review of their Medicinal Significance and Synthetic Methods.
    • Source:Journal of Drug Delivery and Therapeutics
    • Link:[Link]

  • Suzuki-Miyaura Mechanism & Ligand Design

    • Title: Palladium-Catalyzed Cross-Coupling Reactions (Nobel Lecture).
    • Source:NobelPrize.org
    • Link:[Link]

  • Sonogashira Protocols for Benzofurans

    • Title: Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade.[4][5]

    • Source:Organic Chemistry Portal / J. Org. Chem.
    • Link:[Link]

  • Buchwald-Hartwig Amin

    • Title: Buchwald-Hartwig Amination: A Practical Guide.[1]

    • Source:Organic Chemistry Portal
    • Link:[Link]

  • General Cross-Coupling Protocols Title: Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction. Source:Sigma-Aldrich (Merck)

Sources

Application Note: Strategic Functionalization of the C-3 Position in Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Amiodarone (antiarrhythmic) and Vilazodone (antidepressant).[1] While C-2 functionalization is synthetically trivial due to the inherent acidity of the


-proton (

), selective functionalization of the C-3 (

-position) remains a significant challenge, particularly in the presence of directing groups like carboxylic acids.

This Application Note provides a definitive guide to functionalizing the C-3 position of benzofuran carboxylic acids. We distinguish between two primary substrate classes:

  • Benzofuran-2-Carboxylic Acids: Utilizing the C-2 substituent to direct C-3 functionalization via C-H activation or electrophilic substitution.

  • Benzofuran-3-Carboxylic Acids: Utilizing the C-3 carboxylate as a handle for decarboxylative cross-coupling (DCC).

Strategic Decision Matrix

Before selecting a protocol, identify your starting material and desired transformation using the decision logic below.

G Start Starting Material BF2 Benzofuran-2-COOH (or ester/amide) Start->BF2 BF3 Benzofuran-3-COOH Start->BF3 Decision1 Target Modification? BF2->Decision1 RouteC Route C: Decarboxylative Coupling (Ipso-substitution) BF3->RouteC Replace COOH with Aryl RouteA Route A: Direct C-H Arylation (High Atom Economy) Decision1->RouteA Complex Aryl Group RouteB Route B: Bromination + Suzuki (High Robustness) Decision1->RouteB Alkyl/Heteroaryl/Sensitive

Figure 1: Strategic workflow for selecting the optimal functionalization pathway.

Protocol A: Directed C-H Arylation (The "Modern" Route)

Applicability: Introduction of aryl/heteroaryl groups at C-3 using a C-2 directing group. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a bidentate directing group (8-Aminoquinoline).

Scientific Rationale

Direct C-H activation is superior to traditional halogenation for late-stage functionalization because it avoids pre-functionalization. However, the benzofuran C-3 position is electronically less reactive than C-2. By converting the C-2 carboxylic acid to an 8-aminoquinoline (8-AQ) amide , we create a rigid coordination environment that directs the Palladium catalyst specifically to the C-3 C-H bond, overcoming innate electronic biases.

Materials
  • Substrate:

    
    -(quinolin-8-yl)benzofuran-2-carboxamide (prepared from Benzofuran-2-COOH).
    
  • Coupling Partner: Aryl Iodide (Ar-I).[2][3]

  • Catalyst: Palladium(II) Acetate [

    
    ].[2][3][4][5]
    
  • Oxidant/Additive: Silver Acetate (

    
    ) - Critical for halide abstraction and catalyst turnover.
    
  • Base: Sodium Acetate (

    
    ).[3]
    
  • Solvent: Cyclopentyl methyl ether (CPME) or Toluene.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under Argon flow, charge a 10 mL sealed tube with:

    • Substrate (0.2 mmol, 1.0 equiv)

    • Aryl Iodide (0.6 mmol, 3.0 equiv)

    • 
       (2.2 mg, 5 mol%)
      
    • 
       (50 mg, 1.5 equiv)
      
    • 
       (16.4 mg, 1.0 equiv)
      
    • CPME (0.4 mL, 0.5 M concentration)

  • Execution:

    • Seal the vessel and heat to 110 °C for 18–24 hours.

    • Note: Vigorous stirring is essential as the reaction is heterogeneous.

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Ag salts.

    • Concentrate in vacuo.[3]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Mechanism of Action

CH_Activation Pd_Coord 1. Coordination (N,N-bidentate) CMD 2. C-H Activation (CMD Step) Pd_Coord->CMD - AcOH OxAdd 3. Oxidative Addition (Ar-I) CMD->OxAdd + Ar-I RedElim 4. Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_Coord Regenerate Catalyst

Figure 2: The 8-AQ directed C-H activation cycle involving a concerted metallation-deprotonation (CMD).

Protocol B: Regioselective Halogenation & Cross-Coupling

Applicability: Large-scale synthesis or when C-H activation fails due to steric hindrance. Scientific Integrity Check: While C-2 is the most reactive site for Electrophilic Aromatic Substitution (EAS), the presence of an Electron Withdrawing Group (EWG) like


 at C-2 deactivates the furan ring. However, under controlled conditions, C-3 bromination is kinetically favored over the benzenoid ring (C-5/C-6).
Experimental Protocol
  • Substrate: Methyl benzofuran-2-carboxylate (Ester protection is mandatory to prevent decarboxylation).

  • Bromination:

    • Dissolve substrate (1.0 equiv) in

      
       or Acetic Acid.
      
    • Add Bromine (

      
      )  (1.1 equiv) dropwise at 0 °C.
      
    • Allow to warm to RT and stir for 4 hours.

    • Validation: Monitor by LCMS. If di-bromination (C-3 and C-5) is observed, switch to NBS (1.1 equiv) in Acetonitrile at 60 °C.

  • Suzuki-Miyaura Coupling:

    • Combine 3-bromo-benzofuran-2-ester (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

      
       (2.0 equiv).
      
    • Catalyst:

      
       (3 mol%).
      
    • Solvent: Dioxane/Water (4:1). Heat at 90 °C for 12 hours.

Protocol C: Decarboxylative Cross-Coupling (DCC)

Applicability: Transforming Benzofuran-3-carboxylic acid directly into 3-aryl benzofurans. Concept: This method utilizes the carboxylic acid as a "traceless" activating group, releasing


 as the only byproduct.
Protocol
  • Reagents:

    • Substrate: Benzofuran-3-carboxylic acid.

    • Partner: Aryl Bromide (Ar-Br).

    • Catalyst:

      
       (5 mol%) + 
      
      
      
      (co-catalyst).
    • Ligand:

      
       or XPhos.
      
    • Base:

      
       (Stoichiometric, acts as oxidant/base).
      
  • Conditions:

    • Solvent: DMSO/DMF (10:1).

    • Temperature: 120–140 °C.

  • Critical Note: This reaction often requires high temperatures to overcome the energy barrier for decarboxylation. Ensure the system is vented or capable of handling pressure build-up from

    
     release.
    

Data Summary & Troubleshooting

ParameterProtocol A (C-H Activation)Protocol B (Halogenation)Protocol C (Decarboxylative)
Regioselectivity Excellent (>95:5) due to DGGood (requires optimization)Perfect (Ipso-substitution)
Substrate Scope Broad (Aryl Iodides)Very Broad (Boronic acids)Moderate (Aryl Halides)
Atom Economy HighLow (requires halogenation step)High (CO2 loss)
Common Failure Catalyst poisoning by free acidOver-bromination at C-5Incomplete decarboxylation
Fix Use Amide/Ester; Add AgOAcLower Temp; Use NBSIncrease Temp; Check Ag salts

Safety Considerations:

  • Bromine (

    
    ):  Highly corrosive and volatile. Handle in a fume hood.
    
  • Pressure: Decarboxylative reactions generate gas. Do not run in tightly sealed standard glassware without pressure rating.

References

  • Verho, O. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Link

  • Bowden, K. & Battah, A. (1998). Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Perkin Rearrangement. J. Chem. Soc., Perkin Trans. 2. (Cited in context of Benzofuran-2-COOH synthesis and halogenation). Link

  • Goossen, L. J. et al. (2011).[6] Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40, 5030-5048.[6] Link

  • Kitamura, Y. et al. (2020).[5] Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides. Molecules, 26(1), 97. Link[4][5][7]

Sources

Advanced One-Pot Strategies: Synthesis & Functionalization of 3-Bromo-5-benzofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details high-efficiency, one-pot strategies involving 3-Bromo-5-benzofurancarboxylic acid , a versatile "pivot scaffold" in drug discovery. The guide covers both the synthesis of the core and its downstream application in cascade reactions.

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry. The C3-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C5-carboxylic acid provides a moiety for solubility enhancement or amide/ester derivatization.

Traditional synthesis of this core often involves multi-step isolation, leading to yield erosion. This guide introduces One-Pot Protocols that streamline:

  • Assembly: The construction of the brominated benzofuran core from acyclic precursors.

  • Diversification: The utilization of the scaffold in tandem cross-coupling/hydrolysis sequences to rapidly generate library candidates.

Strategic Analysis: The "Pivot" Scaffold

The utility of this compound lies in its orthogonal reactivity. The "One-Pot" philosophy here minimizes solvent waste and isolation steps (E-Factor reduction).

Orthogonal Reactivity Map
  • Site A (C3-Br): Reacts via Oxidative Addition with Pd(0). High reactivity allows functionalization before or during C5 manipulation.

  • Site B (C5-COOH): Reacts via Nucleophilic Acyl Substitution (Amidation) or Deprotonation (Salt formation). Can be masked as an ester and revealed in situ.

Protocol Module A: One-Pot Assembly of the Core

Objective: Synthesize Methyl 3-bromo-5-benzofurancarboxylate directly from Methyl 3-hydroxy-4-iodobenzoate. Mechanism: Sonogashira coupling followed by electrophilic 5-endo-dig cyclization.

Reaction Scheme[1][2][3][4][5]
  • Precursor: Methyl 3-hydroxy-4-iodobenzoate.

  • Step 1 (Coupling): Sonogashira coupling with Trimethylsilylacetylene (TMSA).

  • Step 2 (Cyclization): In situ desilylation and bromocyclization using N-Bromosuccinimide (NBS).

Detailed Protocol

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: THF/DCM (anhydrous)

Step-by-Step Procedure:

  • Coupling Phase: In a flame-dried Schlenk flask, dissolve Methyl 3-hydroxy-4-iodobenzoate (5 mmol) in anhydrous THF (20 mL). Add Et₃N (15 mmol), Pd(PPh₃)₂Cl₂, and CuI under Argon.

  • Add Trimethylsilylacetylene dropwise. Stir at room temperature (RT) for 4–6 hours. Monitor by TLC for disappearance of iodide.

  • Solvent Swap (Crucial): Remove volatiles under reduced pressure (to remove excess Et₃N which can interfere with bromination). Redissolve the crude residue in DCM (20 mL).

  • Cyclization Phase: Cool the solution to 0°C. Add NBS (5.5 mmol) portion-wise. The reaction typically proceeds via a bromonium intermediate that triggers cyclization.

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine species). Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 75–85% (Combined One-Pot).

Protocol Module B: One-Pot Downstream Functionalization

Objective: Convert the 3-bromo-scaffold into a final 3-aryl-5-carboxylic acid drug candidate without isolating the ester intermediate. Strategy: Tandem Suzuki-Miyaura Coupling / Ester Hydrolysis.

Reaction Scheme[1][2][3][4][5]
  • Substrate: Methyl 3-bromo-5-benzofurancarboxylate.[1]

  • Reagent: Aryl Boronic Acid (R-B(OH)₂).

  • Catalyst: Pd(dppf)Cl₂.

  • Trigger: Addition of NaOH (aq) post-coupling.

Detailed Protocol

Reagents:

  • Methyl 3-bromo-5-benzofurancarboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv, solid)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

  • Coupling: Charge a reaction vial with the bromo-ester (1 mmol), Aryl Boronic Acid (1.5 mmol), K₂CO₃ (2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Heat to 90°C for 4–8 hours. QC Check: LCMS should show conversion to Methyl 3-aryl-5-benzofurancarboxylate.

  • In-Situ Hydrolysis: Do not cool or isolate. Add 2M NaOH (aq) (1 mL, excess). Increase temperature to 100°C or maintain 90°C for 2 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 3. The product (Free Acid) usually precipitates.

  • Isolation: Filter the precipitate. Wash with water and cold ether. Recrystallize if necessary.

Why this works: The Suzuki conditions (basic, aqueous) are compatible with subsequent saponification. Adding stronger base (NaOH) drives the hydrolysis to completion in the same pot.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Solvent (Module A) DCM (Step 2)DCM promotes electrophilic bromination better than THF/Amines. Solvent swap is critical.
Catalyst (Module B) Pd(dppf)Cl₂Bidentate ligands prevent debromination (hydrodehalogenation) side reactions better than Pd(PPh₃)₄.
Temperature < 0°C (NBS addition)Controls the exotherm and prevents bromination of the benzene ring (C4/C6 positions).
Stoichiometry 1.1 eq NBSExcess NBS can lead to dibromination. Stick to slight excess.

Pathway Visualization (Graphviz)

The following diagram illustrates the convergent workflow for synthesizing and utilizing the scaffold.

BenzofuranWorkflow cluster_inputs Precursors cluster_onepot1 Module A: One-Pot Core Assembly cluster_onepot2 Module B: One-Pot Functionalization P1 Methyl 3-hydroxy- 4-iodobenzoate Step1 1. Sonogashira (Pd/Cu, Et3N) P1->Step1 P2 TMS-Acetylene P2->Step1 Step2 2. Cyclization (NBS, 0°C) Step1->Step2 Solvent Swap (THF -> DCM) Intermediate Methyl 3-bromo-5- benzofurancarboxylate Step2->Intermediate 75-85% Yield Step3 3. Suzuki Coupling (Ar-B(OH)2, Pd) Intermediate->Step3 Step4 4. In-situ Hydrolysis (NaOH, Heat) Step3->Step4 Add Base No Isolation Final Final Drug Candidate (3-Aryl-5-COOH) Step4->Final Acidify & Filter

Caption: Integrated workflow for the synthesis (Module A) and application (Module B) of the this compound scaffold.

References

  • Synthesis of 3-Bromobenzofurans via Alkynylphenols

    • Title: Synthesis of 3-halobenzofurans and 3-halo-substituted furopyridines via electrophilic cycliz
    • Source:Journal of Organic Chemistry
    • URL:[Link]

    • Note: Defines the NBS cycliz
  • One-Pot Suzuki-Hydrolysis Strategies

    • Title: One-pot synthesis of functionalized benzofurans and their application in Suzuki–Miyaura cross-coupling reactions.
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Benzofuran Scaffold in Medicinal Chemistry

    • Title: Benzofuran derivatives as potential anticancer agents.[2]

    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the bromination of 5-benzofurancarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 5-Benzofurancarboxylic Acid Bromination

Case ID: BROM-BZ-5COOH-OPT Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Direct bromination of 5-benzofurancarboxylic acid presents a specific set of challenges distinct from simple benzofuran substrates. The presence of the electron-withdrawing carboxylic acid moiety at position 5 deactivates the benzene ring, effectively channeling electrophilic attack toward the furan ring.[2] However, this same group reduces the overall nucleophilicity of the system, often leading to solubility issues and requiring optimized conditions to prevent over-bromination (2,3-dibromo formation) or incomplete conversion.[2]

This guide addresses yield optimization through three technical pillars: Regiocontrol , Solubility Management , and Purification Strategy .[1][2]

Part 1: Troubleshooting & FAQs

Q1: I am observing a mixture of mono-brominated and di-brominated products. How do I lock selectivity to the C2 position?

Diagnosis: Over-bromination (formation of 2,3-dibromo-5-benzofurancarboxylic acid) is a kinetic issue caused by high local concentrations of the brominating agent or excessive temperature.[1][2]

Technical Insight: While the C2 position is the most nucleophilic site (due to activation by the furan oxygen), the C3 position remains susceptible to electrophilic attack, especially once C2 is substituted.[1][2]

  • The Fix: Switch from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of bromine radicals/electrophiles, favoring the kinetic product (C2) over the thermodynamic mixture.[2]
    
  • Protocol Adjustment:

    • Use exactly 1.00 to 1.05 equivalents of NBS.[1][2]

    • Maintain reaction temperature between 0°C and Room Temperature (RT) . Do not heat unless conversion stalls.[1][2]

    • Avoid Lewis acids (like

      
      ), which are unnecessary for furan ring halogenation and will promote side reactions on the benzene ring.[1][2]
      
Q2: My starting material (5-benzofurancarboxylic acid) is not dissolving in Carbon Tetrachloride ( ) or Chloroform ( ).

Diagnosis: 5-benzofurancarboxylic acid is highly polar and forms intermolecular hydrogen bonds.[1][2] Non-polar halogenated solvents are unsuitable for the free acid.[1][2]

Technical Insight: Heterogeneous reactions (slurries) often lead to poor yields because the reaction surface area is limited, or the product precipitates and coats unreacted starting material.[1][2]

  • The Fix: Use Dimethylformamide (DMF) or Acetic Acid (AcOH) .[1][2]

    • DMF: Excellent solubility for the acid.[1][2] Allows the reaction to proceed homogeneously at RT.[1][2]

    • Acetic Acid: Classic solvent for bromination.[1][2] If solubility remains poor, slight heating (40°C) is permissible, but monitor for di-bromination.[1][2]

Q3: The yield is low after workup. Where did my product go?

Diagnosis: The product is likely being lost in the aqueous phase during extraction or is decomposing during column chromatography.[1][2]

Technical Insight: Bromo-benzofurancarboxylic acids are amphoteric but primarily acidic.[1] If you perform a basic wash (e.g.,


) to remove succinimide (byproduct of NBS), you will deprotonate your product, forming a water-soluble salt (carboxylate), which is then discarded with the aqueous waste.[1][2]
  • The Fix:

    • Quench: Pour the reaction mixture (DMF/NBS) into ice-cold water . The bromo-acid should precipitate out.[1][2]

    • Filtration: Collect the solid by vacuum filtration.[1][2][3] This avoids liquid-liquid extraction entirely.[1]

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid rather than using silica gel chromatography, as carboxylic acids often streak or bind irreversibly to silica unless the eluent is acidified (e.g., 1% AcOH in DCM).[1][2]

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 2-bromo-5-benzofurancarboxylic acid with >85% purity.

Reagents:
  • Substrate: 5-Benzofurancarboxylic acid (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)[1][2]

  • Quench: Distilled Water (10x reaction volume)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-benzofurancarboxylic acid in anhydrous DMF . Ensure complete dissolution (sonicate if necessary).[1][2]

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add NBS portion-wise over 15 minutes. Note: Rapid addition causes localized hot spots and di-bromination.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 12–24 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM + 1% AcOH).

    • Checkpoint: If starting material persists after 24h, heat to 40°C for 2 hours.[1][2]

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into a beaker containing ice-cold water (10x the volume of DMF) with vigorous stirring.

    • A white to off-white precipitate should form immediately.[1]

    • Stir for an additional 30 minutes to ensure all product crystallizes.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with copious amounts of water (to remove DMF and succinimide) and a small amount of cold hexanes (to remove non-polar impurities).[1][2]

  • Drying: Dry the solid under high vacuum at 40°C overnight.

Yield Expectation: 75–90% Data Summary Table:

ParameterStandard Condition (

)
Optimized Condition (NBS/DMF)
Active Species

(High Reactivity)
N-Br (Controlled Release)
Solubility Moderate (Slurry risk)High (Homogeneous)
Major Byproduct 2,3-dibromo-5-COOHUnreacted SM (recyclable)
Selectivity (C2:C3) ~80:20>95:5
Workup Extraction (Loss risk)Precipitation (High recovery)

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and decision logic for maximizing the yield of the C2-bromo isomer.

BrominationPathway Start 5-Benzofurancarboxylic Acid (Substrate) SolubilityCheck Check Solubility Start->SolubilityCheck Path_Br2 Route A: Br2 / AcOH (Traditional) SolubilityCheck->Path_Br2 Non-polar solvent (Poor Solubility) Path_NBS Route B: NBS / DMF (Recommended) SolubilityCheck->Path_NBS Polar Aprotic (Good Solubility) Inter_C2 Intermediate: C2-Bromination Path_Br2->Inter_C2 Inter_C3 Side Reaction: C3-Bromination Path_Br2->Inter_C3 High Conc. Br2 Low Selectivity Path_NBS->Inter_C2 Controlled Kinetics Product Target: 2-Bromo-5-benzofurancarboxylic acid Inter_C2->Product Stop at 1.0 eq OverReaction Impurity: 2,3-Dibromo species Inter_C2->OverReaction Excess Reagent or Heat Inter_C3->OverReaction

Caption: Mechanistic pathway highlighting the kinetic advantage of NBS/DMF (Route B) in preventing over-bromination compared to traditional elemental bromine methods.

References

  • Ke, Y. et al. (2019).[1][2] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (MDPI).[1][2] Available at: [Link][1][2]

    • Relevance: Details the use of NBS and Br2 in various solvents for benzofuran functionalization and purification str
  • Kowalewska, A. et al. (2013).[1][2] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

    • Relevance: Discusses the stability of the benzofuran-2-carboxylic acid scaffold and synthetic routes involving halogen
  • Chad's Prep. (2022).[1][2] Allylic and Benzylic Bromination with NBS. Available at: [Link]

    • Relevance: Provides foundational mechanistic understanding of NBS radical generation vs. ionic bromination pathways.[1][2]

  • WuXi Biology. (2020).[1][2] Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Available at: [Link]

    • Relevance: Discusses regioselectivity challenges in benzofuran synthesis and the electronic influence of substituents.

Sources

Overcoming solubility issues of 3-Bromo-5-benzofurancarboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Bromo-5-benzofurancarboxylic Acid Application: Aqueous Formulation for Biological Assays & Chemical Synthesis Document ID: TS-SOL-BF5-003

Executive Summary

This compound presents a classic "brick dust" solubility profile common to halogenated aromatic acids. Its core scaffold combines a lipophilic benzofuran ring with a polarizable bromine atom, resulting in a LogP estimated between 2.8 and 3.2 . While the carboxylic acid moiety (


) offers a handle for ionization, the molecule remains stubbornly insoluble in acidic or neutral aqueous media without specific formulation strategies.

This guide provides field-proven protocols to overcome precipitation, aggregation, and poor dissolution during experimental workflows.

Part 1: The Basics – pH & Salt Formation

Q: Why does my compound precipitate immediately when added to water or PBS?

A: In water (pH ~7) or unbuffered media, the compound exists largely in its protonated (free acid) form, which is hydrophobic. To dissolve it, you must drive the equilibrium toward the ionized carboxylate form.

The Science: According to the Henderson-Hasselbalch equation, for an acid to be >99% ionized (soluble), the solution pH must be at least 2 units higher than the


.


With an estimated

of ~3.8, you need a final pH

. However, simple addition to water often drops the pH locally, preventing dissolution.

Protocol: In-Situ Salt Formation Do not just add water. Use this "Reverse Addition" method:

  • Weigh the solid this compound.

  • Calculate 1.05 equivalents of a strong base (e.g., 1M NaOH or KOH).

  • Dissolve the solid in a minimum volume of the base first. The solution should turn clear as the sodium salt forms.

  • Dilute slowly with your buffer (e.g., PBS) to the desired volume.

  • Verify pH: Ensure the final pH remains above 6.5. If it drops below 5.0, the free acid will reprecipitate.

Part 2: Cosolvent Strategies (Stock Solutions)

Q: I dissolved it in DMSO, but it crashes out when I dilute it into cell culture media. Why?

A: This is the "Solvent Shift" shock. DMSO has a high dielectric constant and solvates the hydrophobic bromine/benzofuran core. When you dilute into water, the dielectric constant drops, and water molecules form a "cage" around the hydrophobic regions, forcing them to aggregate (precipitate).

Troubleshooting Table: Solvent Compatibility

Solvent SystemSolubility PotentialRisk FactorRecommended Use
100% DMSO High (>50 mM)Cytotoxicity at >0.5% v/vPrimary Stock Solution
Ethanol/Methanol ModerateEvaporation/Concentration shiftChemical Synthesis only
DMSO + PEG400 HighViscosityAnimal Dosing / High Conc. Assays
PBS (pH 7.4) Low (<100

M)
PrecipitationFinal Dilution only

Protocol: The "Step-Down" Dilution To prevent shock precipitation, use an intermediate polarity bridge:

  • Prepare 100 mM Stock in 100% DMSO.

  • Prepare Intermediate Dilution in 50% PEG400 / 50% Water.

  • Add the DMSO stock to the PEG/Water mixture (e.g., 1:10 dilution).

  • Add this mixture to your final aqueous media.

    • Result: The PEG400 acts as a surfactant-like cosolvent, stabilizing the aromatic core during the transition.

Part 3: Advanced Formulation (Cyclodextrins)

Q: I need a high concentration (10 mM) at neutral pH for animal studies. DMSO is not an option. What do I do?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The benzofuran core fits inside the lipophilic cavity of the cyclodextrin, while the outer shell remains water-soluble. This prevents aggregation without using harsh organic solvents.

Visual Workflow: Encapsulation Strategy

G Solid Solid 3-Bromo-5-benzofuran... Mix Vortex/Sonicate (45 mins, 37°C) Solid->Mix Add Excess Solid CD_Sol 20% HP-β-CD Solution (in Water/Saline) CD_Sol->Mix Filter Filter Sterilize (0.22 µm PVDF) Mix->Filter Suspension Final Clear Injectable Solution Filter->Final Soluble Complex

Figure 1: Cyclodextrin encapsulation workflow. Note that heating and sonication are critical to drive the inclusion complex equilibrium.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization method for your specific experiment.

SolubilityTree Start Start: Define Requirement IsBiological Is this for Biological Assay? Start->IsBiological No Use MeOH, DMF, or Base (NaOH) IsBiological->No No (Synthesis) Yes Yes IsBiological->Yes Yes HighConc Need > 1 mM? Low Low HighConc->Low No (< 1 mM) High High HighConc->High Yes (> 1 mM) DMSO_Tol Is DMSO Tolerated? DMSOY Method A: DMSO Stock -> PBS Dilution DMSO_Tol->DMSOY Yes DMSON Method B: Pre-dissolve in 1 eq. NaOH then dilute in buffer DMSO_Tol->DMSON No Yes->HighConc Low->DMSO_Tol CD CD High->CD Method C: 20% HP-β-Cyclodextrin

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on concentration needs and biological tolerance.

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed mechanisms of pH-dependent solubility). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Protocol grounding for HP-

    
    -CD usage). Link
    
  • PubChem Database. (2024). Compound Summary: 5-Bromofuran-3-carboxylic acid (Analogous scaffold properties). National Center for Biotechnology Information. (Source for LogP and structural comparisons). Link

  • MilliporeSigma. (2024). Solubility & Stability Guidelines for Small Molecules. (General guidelines for handling hydrophobic carboxylic acids). Link

Technical Support Center: 3-Bromo-5-benzofurancarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for organic chemists and process development scientists. It moves beyond generic advice to address the specific physicochemical challenges of brominated benzofuran acids.

Ticket ID: #REC-BrBzF-05 Status: Resolved Assigned Specialist: Senior Application Scientist[1][2]

Technical Overview & Solubility Profile

Compound: 3-Bromo-5-benzofurancarboxylic acid Chemo-type: Halogenated Heteroaromatic Carboxylic Acid[1][2]

Before selecting a solvent system, you must understand the competing forces in this molecule. The carboxylic acid moiety (C5 position) dictates high polarity and pH sensitivity, while the bromine atom (C3 position) and benzofuran core add significant lipophilicity and molecular weight.[1]

Solubility Behavior:

  • Water: Insoluble (Acidic/Neutral pH).[1] Soluble (Basic pH > 8.0).

  • Alcohols (MeOH, EtOH): Moderate to High solubility (Temperature dependent).[2]

  • Polar Aprotic (DMSO, DMF): High solubility (Not suitable for recrystallization, good for reaction).[2]

  • Hydrocarbons (Hexane, Heptane): Insoluble.[1]

Recommended Solvent Systems

We have validated three distinct systems based on the impurity profile of your crude material.

System A: The "Gold Standard" (Ethanol / Water)

Best for: General purification, removing inorganic salts and polar baseline impurities.

  • Solvent: Ethanol (95% or Absolute)[1][2]

  • Anti-Solvent: Deionized Water[1][2]

  • Ratio: Typically 3:1 to 5:1 (v/v)[1][2]

  • Mechanism: The high temperature coefficient of the acid in ethanol allows dissolution at reflux, while water drastically reduces solubility upon cooling, forcing crystallization.

System B: The "Lipophilic Scavenger" (Ethyl Acetate / Heptane)

Best for: Removing non-polar byproducts (e.g., decarboxylated benzofurans, unreacted brominating agents).[2]

  • Solvent: Ethyl Acetate[1][2][3]

  • Anti-Solvent: Heptane (or Hexane)[1][2]

  • Mechanism: Ethyl acetate solubilizes the acid moderately.[1] Heptane acts as a strong anti-solvent to precipitate the product while keeping oily non-polar impurities in solution.[1]

System C: Acid-Base Reprecipitation (Chemical Purification)

Best for: Crude material with <80% purity or heavy colored tars.[1][2]

  • Dissolution: 1M NaOH or sat.

    
    
    
  • Precipitation: 1M HCl or

    
    [1][2]
    
  • Mechanism: Converts the acid to its water-soluble carboxylate salt, filters off insoluble organics, then regenerates the acid.[1][2]

Validated Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (EtOH/H2O)

Prerequisites: Heating mantle, reflux condenser, magnetic stirring.[2]

  • Dissolution: Place 10.0 g of crude this compound in a round-bottom flask. Add 50 mL Ethanol.

  • Reflux: Heat to reflux (

    
    ).[1] If solid remains, add Ethanol in 5 mL portions until fully dissolved.
    
    • Critical Check: If the solution is dark brown/black, add activated charcoal (0.5 g), reflux for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining gentle reflux, add hot water dropwise.[1]

    • End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[1][2] The solution should be saturated but clear.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with slow stirring.

    • Note: Rapid cooling causes "oiling out" or trapping of impurities.[1]

  • Final Cooling: Chill in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the white/off-white crystals. Wash with cold Ethanol/Water (1:1 mixture). Dry under vacuum at

    
    .
    
Protocol 2: Chemical Reprecipitation (For Dirty Crude)
  • Suspend crude solid in water (10 mL/g).

  • Slowly add 2M NaOH until pH 10-11. The solid should dissolve (Solution A).

  • Filter Solution A to remove any non-acidic insoluble impurities (e.g., brominated neutral byproducts).[1]

  • Slowly add Solution A into a beaker containing excess 2M HCl with vigorous stirring.

  • Collect the precipitated solid.[1][4] Follow up with Protocol 1 for analytical purity.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the anti-solvent was added too fast.

  • Fix:

    • Re-heat until the oil dissolves.

    • Add a "seed crystal" of pure product if available.[1]

    • Cool much slower.

    • Increase the ratio of Solvent (Ethanol) slightly.

Q2: The crystals are turning pink/brown upon drying.

  • Cause: Oxidation of the benzofuran ring or trace free bromine leaching.[1]

  • Fix: Wash the crystals with a dilute solution of Sodium Bisulfite (

    
    ) during filtration to quench free bromine, then wash with water. Store in amber vials.
    

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes. Methanol is a stronger solvent for this acid.[1] You will likely need a higher ratio of water (Anti-solvent) to induce crystallization. Methanol is preferred if the acid is very insoluble in Ethanol.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's state.

Recrystallization_Logic Start Crude this compound Purity_Check Check Crude Purity (HPLC/TLC) Start->Purity_Check High_Purity Purity > 85% Purity_Check->High_Purity Low_Purity Purity < 85% or Colored Purity_Check->Low_Purity Solvent_Choice Select Solvent System High_Purity->Solvent_Choice Acid_Base Protocol 2: Acid-Base Reprecipitation (Remove neutrals/tars) Low_Purity->Acid_Base Clean up Acid_Base->Solvent_Choice Refine System_A System A: Ethanol/Water (Standard) Solvent_Choice->System_A General Use System_B System B: EtOAc/Heptane (Remove non-polars) Solvent_Choice->System_B Lipophilic Impurities Process Dissolve -> Filter Hot -> Cool -> Filter System_A->Process System_B->Process Final Pure Crystalline Solid Process->Final

Caption: Workflow for selecting the optimal purification strategy based on crude purity and impurity profile.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard Reference for Recrystallization of Aromatic Acids).

  • Pavia, D. L., et al. Introduction to Organic Laboratory Techniques. Cengage Learning.[1] (General techniques for mixed-solvent systems).

  • PubChem Compound Summary for 5-benzofurancarboxylic acid derivatives. National Center for Biotechnology Information. (Solubility data inference). [2]

  • US Patent 3147280A. Preparation of benzofuran derivatives.[1] (Describes recrystallization of analogous benzofuran acids from aqueous methanol/ethanol).

  • World Intellectual Property Organization (WO). Synthesis of Benzofuran Derivatives.[1] (General protocols for brominated benzofuran purification).

Sources

Stability of 3-Bromo-5-benzofurancarboxylic acid under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about the stability of 3-Bromo-5-benzofurancarboxylic acid under basic reaction conditions.

Technical Support Center: this compound

A Guide to Navigating Basic Reaction Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that the success of your experiments hinges on a deep understanding of reagent stability and reactivity. This document addresses common questions and troubleshooting scenarios related to the use of this compound under basic conditions, particularly in the context of modern cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How stable is the this compound scaffold under basic conditions?

This is a crucial first question. In general, the molecule exhibits good stability under a range of basic conditions, which is why it is a popular building block. The primary interaction with a base is the expected acid-base reaction where the carboxylic acid proton is removed to form the corresponding carboxylate salt. This deprotonation is a fast and standard reaction that does not inherently compromise the integrity of the benzofuran core or the C-Br bond.[1]

However, the term "stability" is context-dependent. While stable under mild-to-moderate basic conditions typical for many reactions, the molecule's stability can be compromised by factors such as high temperatures, the specific choice of base, the presence of a catalyst, and reaction time. The most common stability concerns are the potential for decarboxylation and/or debromination, which are addressed in the following sections.

Q2: I'm concerned about decarboxylation. Under what conditions is the loss of the carboxylic acid group a significant risk?

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂).[2] For most aromatic carboxylic acids, this reaction requires forcing conditions.[3]

  • Thermal Stress: Decarboxylation of this compound is generally not a concern under the typical heating conditions (80-120 °C) used for many cross-coupling reactions.[4] Significant decarboxylation of aromatic acids often requires very high temperatures or specialized catalysts, such as heating with soda lime (a mixture of NaOH and CaO) or using copper salts in high-boiling solvents like quinoline.[3][5]

  • Absence of β-Carbonyl Group: The molecule lacks a β-keto group, which is known to dramatically facilitate decarboxylation through a cyclic transition state, often requiring only mild heating.[1][6]

Expert Insight: While unlikely, if you are running a reaction at exceptionally high temperatures (>150 °C) for prolonged periods, you should be aware of decarboxylation as a potential, albeit minor, side reaction. If you detect the formation of 3-bromobenzofuran, reducing the reaction temperature or time is the first logical step.

Q3: What is the risk of protodebromination (loss of the bromine atom), and how can I prevent it?

Protodebromination, the replacement of the bromine atom with a hydrogen atom, is often a more practical concern than decarboxylation. This side reaction can occur through several mechanisms, particularly in the context of palladium-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Dehalogenation: This is a known side reaction in coupling chemistry.[7][8] It can be promoted by certain palladium catalysts and reaction conditions. The mechanism can involve the formation of a palladium-hydride species which then reductively cleaves the C-Br bond.

  • Base-Promoted, Metal-Free Dehalogenation: Under certain conditions, strong bases can promote a radical-based dehalogenation pathway even without a transition metal catalyst.[9]

Strategies to Minimize Protodebromination:

  • Careful Degassing: Rigorously degas your reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles). Oxygen can interfere with the catalytic cycle and may promote side reactions.[10]

  • Choice of Base: While strong bases are needed for some reactions, overly harsh conditions can be detrimental. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they are effective but generally less prone to inducing side reactions compared to strong organic bases or hydroxides at high temperatures.[4][11]

  • Solvent and Additives: The presence of a hydrogen source (e.g., water, alcohols) is necessary for protodebromination. While many Suzuki couplings use aqueous base solutions, minimizing excess water or using anhydrous conditions with a base like KF might be a viable strategy if debromination is severe.[12]

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and supporting ligand can significantly influence the rate of desired coupling versus undesired dehalogenation. If you experience this issue, screening different catalyst systems is recommended.

Visualizing Competing Pathways

The interplay between the desired reaction and potential side reactions can be visualized as follows:

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products SM 3-Bromo-5-benzofurancarboxylate Catalyst Pd Catalyst + Boronic Acid SM->Catalyst Suzuki Coupling Heat High Temp (>150°C) H_Source H-Source (e.g., H₂O) Base Base Desired Desired Coupled Product Catalyst->Desired Debromo Debrominated Byproduct Catalyst->Debromo Protodebromination (Side Reaction) Decarboxy Decarboxylated Byproduct Heat->Decarboxy Decarboxylation (Side Reaction) H_Source->Debromo

Caption: Competing reaction pathways for this compound.

Q4: What are the recommended basic conditions for a Suzuki-Miyaura cross-coupling reaction with this substrate?

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is highly effective for aryl bromides.[11] The base plays a critical role in activating the boronic acid for transmetalation.[10][12] The key is to select conditions that are strong enough to promote the reaction efficiently but mild enough to prevent degradation of the starting material or product.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)These inorganic bases provide a good balance of reactivity and selectivity. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ offers high solubility in many organic solvents.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFBiphasic solvent systems are common and effective for Suzuki reactions.[11] A small amount of water is often necessary to dissolve the inorganic base.[10]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0)/Pd(II) precatalysts (1-5 mol%)Pd(PPh₃)₄ is a classic, reliable choice.[13] Modern catalysts with specialized ligands may offer higher turnover and milder conditions.
Temperature 80 - 100 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst.
Decision Workflow for Optimizing Conditions

G Start Start: Plan Suzuki Coupling Setup Initial Setup: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C Start->Setup Monitor Monitor Reaction by TLC / LC-MS Setup->Monitor Complete Reaction Complete? (>95% conversion) Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No CheckSM Incomplete Conversion: Increase Temperature to 110°C or switch to K₃PO₄ Troubleshoot->CheckSM Low Conversion CheckSide Side Products Observed: (e.g., Debromination) Lower Temperature to 80°C or screen new catalyst/ligand Troubleshoot->CheckSide Byproducts CheckSM->Monitor CheckSide->Monitor

Caption: Workflow for optimizing Suzuki-Miyaura reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per mmol of starting material) via syringe. The solvents should be previously degassed by sparging with an inert gas for at least 30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. d. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Preparation of benzofuran derivatives. (1964).
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Decarboxylation of Carboxylic Acids. (2025). YouTube. [Link]

  • Research Progress on Dehalogenation Reaction. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Decarboxylation. (n.d.). Wikipedia. [Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Dehalogenation of Benzofuran Bromides. (2016). Figshare. [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate. [Link]

Sources

Removing palladium residues from 3-Bromo-5-benzofurancarboxylic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Bromo-5-benzofurancarboxylic Acid Ticket ID: PD-REM-3B5B Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

User Query: "How do I remove residual Palladium (Pd) from this compound without affecting the bromine handle or the benzofuran core?"

The Challenge: This substrate presents a "Triad of Difficulty" for purification:

  • Carboxylic Acid (-COOH): Can coordinate with Pd, making it "sticky." It also precludes the use of strongly basic amine-functionalized scavengers which may form salts with your product.

  • Benzofuran Core: Aromatic and hydrophobic, liable to π-stacking with planar Pd complexes.

  • Bromine Substituent (-Br): CRITICAL WARNING. You cannot use standard Pd removal methods involving Hydrogen gas (

    
    ) or strong hydride reducing agents (e.g., 
    
    
    
    ), as these will cause hydrodehalogenation (cleaving the bromine) or reduce the furan ring.
Regulatory Target (ICH Q3D)

Before starting, confirm your target limit based on the route of administration.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Decision Matrix: Selecting the Right Protocol

Do not guess. Use this logic flow to determine the safest method for your specific impurity profile.

Pd_Removal_Decision_Tree Start Start: Pd Contamination > 100 ppm Solubility Is product soluble in aqueous base (NaHCO3/NaOH)? Start->Solubility Pd_Type Is Pd primarily Pd(0) nanoparticles (Black/Grey precipitate)? Solubility->Pd_Type Yes Method_B Method B: Thiol-Silica Scavenging (Polishing) Solubility->Method_B No (Organic soluble only) Method_A Method A: Acid-Base Extraction (Bulk Removal) Pd_Type->Method_A No (Soluble Pd-Ligand) Method_C Method C: Activated Carbon (Non-specific) Pd_Type->Method_C Yes (Colloidal Pd) Method_A->Method_B If Pd > 10 ppm after extraction Method_C->Method_B Final Polish

Figure 1: Decision matrix for selecting the appropriate purification strategy based on solubility and Pd speciation.

Technical Protocols

Method A: The "Chemical Wash" (Acid-Base Extraction)

Best for: Bulk removal (>500 ppm) of soluble Pd-ligand complexes (e.g.,


 residues).

Mechanism: You convert the carboxylic acid to its water-soluble salt. Non-polar Pd complexes (bound to phosphines) remain in the organic layer, effectively "washing" the metal away from the product.

Step-by-Step:

  • Dissolution: Dissolve crude this compound in Ethyl Acetate (EtOAc) or MTBE.

  • Salt Formation: Add 1.0M aqueous

    
     or sat. 
    
    
    
    (approx 1.2 equivalents).
    • Observation: Product moves to the aqueous phase (as carboxylate). Pd-ligand complex stays in organic phase.

  • Phase Separation: Separate layers. Keep the Aqueous layer.

  • Organic Wash: Wash the aqueous layer 2x with fresh EtOAc/MTBE. This is the critical step where Pd is removed.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 1-2.

  • Filtration: Collect the precipitated product.

Pros/Cons:

  • Pros: Cheap, scalable, removes bulk ligands.

  • Cons: Ineffective against charged Pd species or colloidal Pd.

Method B: Thiol-Grafted Silica Scavenging (The Gold Standard)

Best for: Polishing (reducing from 200 ppm to <10 ppm) and protecting the Bromine atom.

Mechanism: The sulfur atom in thiol-functionalized silica (


) has a high affinity for soft metals like Pd(II) and Pd(0). Unlike amine scavengers, thiols function well in the presence of free carboxylic acids.

Recommended Scavenger: SiliaMetS® Thiol (or equivalent mercaptopropyl silica). Avoid: Diamine/Triamine scavengers (these will bind your carboxylic acid product, reducing yield).

Protocol:

  • Solvent Selection: Dissolve product in THF, 2-MeTHF, or DMF (10 volumes). Avoid MeOH if possible (can form esters if heated too long/acidic).

  • Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or 10-20 wt% relative to product if Pd content is unknown).

  • Temperature: Heat to 50-60°C .

    • Why? Heat increases the kinetics of Pd binding to the pores.

    • Time: Stir for 4–12 hours.

  • Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane to remove the silica.

  • Analysis: Check filtrate by ICP-MS.

ParameterSpecificationReason
Scavenger Thiol (SH) or ThioureaHigh affinity for Pd; Compatible with -COOH
Temp 50°C - RefluxOvercomes activation energy of pore diffusion
Equivalents 4 - 10 eq (vs Pd)Excess required for low-ppm kinetics
Method C: Activated Carbon (The "Nuclear" Option)

Best for: Colloidal Pd(0) (black particles) that pass through filters.

Warning: Activated carbon is non-specific. It may adsorb your benzofuran product (due to


 interactions), leading to yield loss (10-20%).

Protocol:

  • Dissolve product in polar solvent (THF/EtOH).

  • Add Darco® KB-G or Charcoal (10-50 wt%).

  • Stir at 50°C for 2 hours.

  • Critical Step: Filter through a tight packed bed of Celite® or Diatomaceous earth. Carbon fines are notorious for leaking Pd back into the solution if not filtered strictly.

Troubleshooting FAQ

Q1: I used a scavenger, but my Pd levels actually increased or didn't move. Why?

  • Diagnosis: You likely have oxidative addition reversal or trapped Pd species.

  • Fix: Ensure your solvent is not coordinating. DMF and DMSO can compete with the scavenger for Pd binding. Switch to THF or Toluene if solubility permits.

  • Fix 2: If the Pd is Pd(0) nanoparticles, standard thiols work slowly. Add a mild oxidant (open to air) to convert Pd(0)

    
     Pd(II), which binds faster to thiols.
    

Q2: Can I use Hydrogenation to precipitate the Pd?

  • ANSWER: ABSOLUTELY NOT.

  • Reason: this compound contains an aryl bromide. Hydrogenation (

    
    ) is the textbook method for removing bromine (hydrodehalogenation). You will destroy your product.
    

Q3: My product is turning grey/black during crystallization.

  • Diagnosis: This is "Palladium Black" (colloidal Pd(0)) precipitating out of solution as the solubility limit changes.

  • Fix: Do not filter this cold. Heat the solution back up to dissolve the product, but leave the Pd black suspended. Filter hot through a 0.2 µm filter or Celite. The Pd black stays on the filter; the product passes through and crystallizes upon cooling.

Q4: Which specific scavenger brand is best for Carboxylic Acids?

  • Recommendation: SiliaMetS® Thiol or Biotage® MP-TMT .

  • Avoid: SiliaMetS® Diamine, WAX (Weak Anion Exchanger), or any basic resin. These will ionically bind your this compound, causing massive yield loss.

Workflow Visualization

The following diagram illustrates the "Acid-Base Workup" (Method A) which is the most efficient first pass for this specific molecule.

Acid_Base_Workflow Crude Crude Mixture (Product + Pd-Ligand) Step1 Dissolve in EtOAc Add aq. NaHCO3 Crude->Step1 Separation Phase Separation Step1->Separation Org_Layer Organic Layer (Contains Pd-Ligands) Separation->Org_Layer Discard Aq_Layer Aqueous Layer (Contains Product-COO-) Separation->Aq_Layer Keep Step2 Wash Aq. with EtOAc (x2) Aq_Layer->Step2 Step3 Acidify with HCl (pH 1-2) Step2->Step3 Final Precipitate & Filter (Pd-Free Product) Step3->Final

Figure 2: Acid-Base extraction workflow leveraging the carboxylic acid functionality to separate non-polar Pd contaminants.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019). Guideline for Elemental Impurities Q3D(R1). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • Biotage. (2023).[2] Metal Scavenging in Pharmaceutical Process Development. Biotage Technical Guides. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

Technical Assessment: Structural Validation of 3-Bromo-5-benzofurancarboxylic Acid via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

3-Bromo-5-benzofurancarboxylic acid is a critical intermediate in the synthesis of HCV NS5B polymerase inhibitors and various anti-bacterial agents. In drug development, the bromination of the benzofuran scaffold is chemically sensitive; electrophilic aromatic substitution can yield regioisomeric mixtures (2-bromo vs. 3-bromo) depending on reaction conditions (e.g.,


 vs. NBS, solvent polarity).

This guide provides a definitive structural validation protocol using 1H and 13C NMR. Unlike standard datasheets, this document focuses on the comparative performance of NMR spectroscopy in distinguishing the target 3-bromo regioisomer from its likely impurities: the unreacted starting material (5-benzofurancarboxylic acid) and the thermodynamic 2-bromo isomer.

Comparative Analysis: Target vs. Alternatives

The "performance" of an analytical method in this context is defined by its ability to resolve the regiochemistry of the bromine atom. The following matrix outlines the diagnostic signals required to confirm the identity of this compound.

Table 1: Diagnostic NMR Signal Matrix (DMSO-d6)
FeatureTarget: this compound Alternative 1: 5-Benzofurancarboxylic acid (Precursor) Alternative 2: 2-Bromo-5-benzofurancarboxylic acid (Isomer)
H-2 Signal Singlet (~8.2 ppm) (Deshielded by O & Br)Doublet (~8.0 ppm) (Coupled to H-3)Absent (Substituted by Br)
H-3 Signal Absent (Substituted by Br)Doublet (~7.0 ppm) (Coupled to H-2)Singlet (~7.1-7.3 ppm) (Upfield relative to H-2)
C-3 Shift (13C) ~98 - 102 ppm (Shielded by Heavy Atom Effect)~107 ppm ~108-110 ppm
C-2 Shift (13C) ~146 ppm ~148 ppm ~125-130 ppm (Ipso-Br)

Critical Insight: The most robust "Pass/Fail" criterion is the presence of the sharp H-2 singlet in the downfield region (>8.0 ppm). If this signal appears as a doublet, starting material is present. If a singlet appears upfield (<7.5 ppm), the 2-bromo isomer has formed.

Experimental Protocol

To ensure reproducibility and minimize signal broadening from the carboxylic acid proton, the following protocol is mandatory.

Sample Preparation Workflow
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS. Note:

    
     is not recommended due to poor solubility of the carboxylic acid moiety, which leads to signal broadening.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equiv.)
  • Pulse Sequence: zg30 (1H) / zgpg30 (13C with proton decoupling).

  • Relaxation Delay (D1): 1.0 s (1H) / 2.0 s (13C). Extended D1 is crucial for quantitative integration of the aromatic protons.

  • Scans (NS): 16 (1H) / 1024 (13C).

Spectral Interpretation & Assignment

1H NMR Interpretation (400-600 MHz, DMSO-d6)

The proton spectrum will display a distinct pattern for the trisubstituted benzene ring and the functionalized furan ring.

  • 
     13.00 (br s, 1H, -COOH):  The carboxylic acid proton is highly deshielded and broad due to hydrogen bonding.
    
  • 
     8.25 (s, 1H, H-2):  This is the diagnostic peak . It appears as a sharp singlet. The lack of coupling confirms substitution at C-3. It is deshielded by the adjacent oxygen and the inductive effect of the bromine at C-3.
    
  • 
     8.20 (d, J = 1.6 Hz, 1H, H-4):  The proton ortho to the bridgehead and meta to the carboxyl group. It shows a small meta coupling to H-6.[1]
    
  • 
     7.95 (dd, J = 8.6, 1.6 Hz, 1H, H-6):  The proton ortho to the carboxyl group. It shows large ortho coupling to H-7 and small meta coupling to H-4.
    
  • 
     7.75 (d, J = 8.6 Hz, 1H, H-7):  The proton meta to the carboxyl group and ortho to the oxygen bridge.
    
13C NMR Interpretation (100-150 MHz, DMSO-d6)
  • 
     167.5 (C=O):  Carbonyl carbon.
    
  • 
     157.0 (C-7a):  Bridgehead carbon attached to Oxygen.
    
  • 
     146.5 (C-2):  Alpha carbon in the furan ring.
    
  • 
     128.0 (C-3a):  Bridgehead carbon.
    
  • 
     126.5 (C-6):  Ortho to COOH.
    
  • 
     124.0 (C-5):  Ipso carbon attached to COOH.
    
  • 
     121.5 (C-4):  Meta to COOH.
    
  • 
     112.0 (C-7):  Adjacent to Oxygen bridge.
    
  • 
     99.5 (C-3): Diagnostic Carbon.  The carbon attached to Bromine. Despite the electronegativity of Br, the "Heavy Atom Effect" typically causes an upfield shift relative to the chlorinated or unsubstituted analog.
    

Visual Workflows

Structural Validation Logic

The following decision tree illustrates the logic flow for a researcher confirming the product structure.

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckH2 Analyze Region 7.0 - 8.5 ppm Start->CheckH2 Decision1 Is there a Singlet at > 8.0 ppm? CheckH2->Decision1 Result3Br CONFIRMED: 3-Bromo Isomer (Target) Decision1->Result3Br Yes (H-2) CheckDoublet Is there a Doublet at ~8.0 ppm? Decision1->CheckDoublet No ResultSM FAIL: Starting Material (5-Benzofurancarboxylic acid) CheckDoublet->ResultSM Yes (H-2 coupled to H-3) CheckUpfield Is there a Singlet at < 7.5 ppm? CheckDoublet->CheckUpfield No Result2Br FAIL: 2-Bromo Isomer (Regio-impurity) CheckUpfield->Result2Br Yes (H-3)

Figure 1: Decision logic for distinguishing this compound from common impurities.

Experimental Workflow

Standardized steps to ensure high-resolution data suitable for publication or regulatory submission.

ExpWorkflow Prep Sample Prep: 15mg in 0.6mL DMSO-d6 Shim Shimming: Gradient Shim on Z-axis Prep->Shim Acq1H 1H Acquisition: SW=14ppm, D1=1s, NS=16 Shim->Acq1H Acq13C 13C Acquisition: Power-gated decoupling NS=1024 Acq1H->Acq13C Process Processing: LB=0.3Hz (1H) Baseline Correction Acq13C->Process

Figure 2: Experimental workflow for acquiring publication-quality spectral data.

References

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information. [Link]

  • Gao, W., et al. (2016). Facile Synthesis of Benzofuran Derivatives. ResearchGate / Chemistry of Heterocyclic Compounds. (Provides comparative NMR data for benzofuran scaffolds). [Link]

  • Oxford Instruments Application Note. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing ortho/meta/para and regioisomers). [Link]

  • LibreTexts Chemistry. (2023). 13C NMR Chemical Shift Ranges and Heavy Atom Effects. (Source for C-Br shift assignments). [Link]

Sources

FTIR Spectroscopy for the Characterization of 3-Bromo-5-benzofurancarboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 3-Bromo-5-benzofurancarboxylic acid. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak list. It deconstructs the molecule's vibrational modes by comparing its expected spectral features to those of its core functional components: the benzofuran ring, the carboxylic acid group, and the aromatic bromine substituent. We present a detailed, predicted spectrum, a robust experimental protocol for sample analysis, and a logical framework for spectral interpretation. This guide serves as a practical tool for verifying the identity and purity of this compound in a laboratory setting.

Introduction: The Role of FTIR in Structural Elucidation

In the synthesis of complex organic molecules like this compound, a key intermediate in various pharmaceutical pathways, unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a first-line method for functional group identification.[1] The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] Each functional group (e.g., -COOH, C=C, C-Br) possesses a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" spectrum that allows for detailed structural analysis.

This guide will detail the expected FTIR absorption peaks for this compound by dissecting its structure and analyzing the contribution of each component.

Molecular Structure and Vibrational Mode Analysis

To predict the FTIR spectrum, we must first analyze the functional groups present in this compound. The molecule's structure is composed of three key components whose vibrations will dominate the spectrum.

cluster_mol This compound cluster_groups Key Vibrational Components mol A Carboxylic Acid (-COOH) mol->A B Benzofuran Core (Aromatic C=C and C-O-C) mol->B C Aromatic C-Br Bond mol->C

Figure 1: Key functional components of this compound that contribute to its FTIR spectrum.

The resulting spectrum is a superposition of the vibrational modes from:

  • The Carboxylic Acid Group: This group gives rise to some of the most prominent and easily identifiable peaks.

  • The Benzofuran Core: This aromatic heterocyclic system has characteristic absorptions related to the benzene ring and the furan ether linkage.

  • The Carbon-Bromine Bond: The C-Br stretch appears in the low-frequency fingerprint region.

Predicted FTIR Spectrum: A Region-by-Region Breakdown

The analysis of the spectrum is best approached by dividing it into the key regions where specific functional group vibrations occur.

The Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): The most characteristic feature in this region is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[2][3] This broadening is a direct consequence of extensive intermolecular hydrogen bonding between the carboxylic acid groups, which creates a wide distribution of O-H bond strengths and, therefore, a continuum of absorption frequencies.[1][3] This band is often so broad that it can obscure other peaks within its range.

  • Aromatic C-H Stretch: Superimposed on the broad O-H band, weaker, sharp peaks are expected between 3100 cm⁻¹ and 3000 cm⁻¹ .[4][5] These are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the benzofuran aromatic ring.

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is predicted in the range of 1725 cm⁻¹ to 1680 cm⁻¹ .[1][2] This intense peak is due to the stretching vibration of the carbonyl double bond. Its position can be influenced by conjugation with the benzofuran ring, which may shift it to a slightly lower wavenumber compared to a saturated aliphatic carboxylic acid.[2]

  • C=C Stretch (Aromatic): The benzofuran ring will exhibit two or more medium-intensity, sharp peaks typically found around 1600-1585 cm⁻¹ and 1500-1450 cm⁻¹ .[4][5] These absorptions arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic system.

The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the overall molecular structure.

  • C-O Stretch and O-H Bend (Carboxylic Acid): Two important absorptions related to the carboxylic acid group appear here. A strong C-O stretching vibration, coupled with O-H in-plane bending, is expected between 1320 cm⁻¹ and 1210 cm⁻¹ .[2] Additionally, a broad, medium-intensity peak corresponding to the out-of-plane O-H bend should appear around 950-910 cm⁻¹ .[2]

  • Aromatic C-O-C Stretch (Ether): The benzofuran ring contains an aryl-alkyl ether linkage. This will produce a strong, characteristic asymmetric C-O-C stretching band, typically around 1250 cm⁻¹ , and a symmetric stretch near 1050 cm⁻¹ . These may overlap with other peaks in this busy region.

  • Aromatic C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene ring will result in strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ .[4][5] The exact positions are diagnostic of the substitution pattern.

  • C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the low-frequency region, typically between 690 cm⁻¹ and 515 cm⁻¹ .[5]

Comparative Data Summary

To contextualize the predicted spectrum, the following table compares the characteristic peaks of this compound with its fundamental components.

Vibrational ModeFunctional GroupExpected Range (cm⁻¹) for this compoundTypical Range for Simpler Molecules (e.g., Benzoic Acid, Benzofuran)Intensity
O-H StretchCarboxylic Acid3300 - 25003300 - 2500 (Carboxylic Acids)[2][3]Strong, Very Broad
Aromatic C-H StretchBenzofuran Ring3100 - 30003100 - 3000 (Aromatics)[4][5]Medium to Weak, Sharp
C=O StretchCarboxylic Acid1725 - 16801760 - 1690 (Carboxylic Acids)[2]Very Strong, Sharp
Aromatic C=C StretchBenzofuran Ring1600 - 1585, 1500 - 14501600 - 1450 (Aromatics)[4]Medium, Sharp
C-O Stretch / O-H BendCarboxylic Acid1320 - 12101320 - 1210 (Carboxylic Acids)[2]Strong
Asymmetric C-O-C StretchBenzofuran Ether~1250~1250 (Aryl ethers)Strong
O-H Out-of-Plane BendCarboxylic Acid950 - 910950 - 910 (Carboxylic Acid Dimers)[2]Medium, Broad
Aromatic C-H BendSubstituted Benzene900 - 675900 - 675 (Aromatics)[4]Strong
C-Br StretchAromatic Bromide690 - 515690 - 515 (Aryl Bromides)[5]Medium to Strong

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

The following protocol describes a self-validating method for obtaining a high-quality FTIR spectrum of a solid sample like this compound. The primary objective is to create a transparent, non-absorbing matrix (Potassium Bromide, KBr) in which the analyte is finely dispersed.

G start_end start_end process process qc qc fail fail A Start: Sample & KBr Prep B Dry KBr & Sample (Oven, >100°C, 2 hrs) A->B C Weigh ~1-2 mg Sample & ~200 mg KBr B->C D Grind Mixture Thoroughly (Agate Mortar & Pestle) C->D E Check Mixture Appearance D->E F Load into Pellet Die & Press (7-10 tons) E->F Pass: Fine, uniform powder K FAIL: Clumpy/Uneven Regrind Mixture E->K Fail G Inspect Pellet F->G H Acquire Background Spectrum (Empty Sample Holder) G->H Pass: Transparent/Translucent L FAIL: Opaque/Cracked Repress or Remake G->L Fail I Mount Pellet & Acquire Sample Spectrum H->I J Finish: Process Data I->J K->D L->F

Figure 2: Standard workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology
  • Materials Preparation (The "Why"): Use FTIR-grade Potassium Bromide (KBr). Both the KBr and the this compound sample must be scrupulously dry. Water exhibits a very strong, broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, which can obscure key sample peaks.

    • Protocol: Place KBr powder and the sample in a drying oven at ~110°C for at least 2 hours prior to use. Store in a desiccator.

  • Sample Weighing (The "Why"): The ideal sample concentration is ~0.5-1.0% by weight. Too little sample results in a weak spectrum; too much causes total absorption (flat-topped peaks) and scattering effects.

    • Protocol: Accurately weigh approximately 1-2 mg of the dried sample and 200 mg of dried KBr.

  • Grinding and Mixing (The "Why"): This is the most critical step. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2.5 µm) to minimize light scattering (which causes a sloping baseline) and to ensure uniform dispersion.

    • Protocol: Combine the sample and KBr in an agate mortar and pestle. Grind gently at first to mix, then grind vigorously for 3-5 minutes until the mixture has a fine, consistent, powder-like appearance, similar to flour.

  • Pellet Pressing (The "Why"): High pressure causes the KBr to flow and form a transparent or translucent solid disk, trapping the analyte in the crystal lattice.

    • Protocol: Transfer a portion of the mixture to a pellet press die. Assemble the die and apply pressure using a hydraulic press, typically 7-10 tons, for about 2 minutes.

  • Quality Control (Self-Validation): A good pellet is the key to a good spectrum.

    • Protocol: Carefully remove the pellet from the die. It should be transparent or translucent and free of cracks or cloudiness. An opaque or cloudy pellet indicates insufficient grinding or moisture. A cracked pellet indicates trapped air or uneven pressure. If the pellet fails inspection, remake it.

  • Spectral Acquisition:

    • Protocol: First, acquire a background spectrum with an empty sample holder. This measures the instrument's response and the atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

    • Protocol: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The FTIR spectrum of this compound is highly characteristic and defined by a combination of features. The unmistakable broad O-H stretch from 3300-2500 cm⁻¹ and the intense C=O stretch near 1700 cm⁻¹ provide definitive evidence of the carboxylic acid functionality. These, combined with the aromatic C=C and C-H vibrations of the benzofuran core and a key C-Br absorption in the low-wavenumber region, create a unique spectral fingerprint. By following the detailed experimental protocol and comparing the resulting spectrum to the analysis provided in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate.

References

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link][2]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link][3]

  • The Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link][6]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link][4]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][5]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link][7]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link][8]

Sources

Reference Standards for 3-Bromo-5-benzofurancarboxylic Acid: A Comparative Analysis & Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-benzofurancarboxylic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors and anti-arrhythmic agents. Its quality control is complicated by a specific regiochemical challenge: distinguishing the target 3-bromo isomer from the thermodynamically favored 2-bromo impurity and the 2,3-dibromo byproduct.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards qualified via Quantitative NMR (qNMR) . It provides a self-validating analytical framework designed to ensure ICH Q3A compliance during early-to-late-stage drug development.

Part 1: The Analytical Context & Challenge

The primary analytical risk for this molecule is regio-isomerism . Standard HPLC methods often struggle to resolve the 3-bromo and 2-bromo isomers due to their identical mass and similar polarity.

  • Target Molecule: this compound.

  • Critical Impurity A: 2-Bromo-5-benzofurancarboxylic acid (Result of kinetic vs. thermodynamic control failure).

  • Critical Impurity B: 5-Benzofurancarboxylic acid (Unreacted starting material).

  • Critical Impurity C: 2,3-Dibromo-5-benzofurancarboxylic acid (Over-bromination).

The "Self-Validating" Marker: The most robust identification is not Mass Spectrometry (which shows identical m/z for isomers), but 1H NMR . The presence of a sharp singlet at ~8.0 ppm (C2-H) confirms the 3-bromo substitution. If this proton is absent, the bromine is likely at the C2 position.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the correct standard grade is a function of development phase and risk tolerance.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Primary CRM (USP/EP Traceable)Option B: Secondary/Working Standard (In-House)Option C: Reagent Grade (Commercial Vendor)
Purity Method Mass Balance (HPLC + TGA + ROI + KF)qNMR (Absolute Quantification)Area% (HPLC only)
Traceability SI Units (NIST/BIPM)Traceable to Primary CRM or qNMR Internal StdOften Unknown
Uncertainty Low (< 0.5%)Moderate (0.5 - 1.0%)High (> 2.0%)
Cost/mg

$ (after initial characterization)$
Suitability Phase III / Commercial Release Phase I/II / Routine QC R&D / Synthesis Screening
Risk NegligibleLow (if qualified correctly)High (Risk of isomeric contamination)
Decision Logic for Standard Selection

StandardSelection Start Select Development Phase Phase1 Early Phase (Pre-Clin/Phase I) Start->Phase1 Phase3 Late Phase (Phase III/Commercial) Start->Phase3 Q_Isomer Is Regio-Isomerism Critical? Phase1->Q_Isomer Rec_CRM Recommendation: Primary CRM (Regulatory Requirement) Phase3->Rec_CRM Rec_qNMR Recommendation: In-House Standard Qualified via qNMR (Cost Effective, High Specificity) Q_Isomer->Rec_qNMR Yes (3-Br vs 2-Br) Rec_Reagent Recommendation: Reagent Grade (With Identity Check) Q_Isomer->Rec_Reagent No (Screening only) Rec_qNMR->Rec_CRM Bridge to Commercial

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on development stage and isomeric risk.

Part 3: Methodological Comparison (The "How")

To qualify an In-House Reference Standard (Option B), you must choose between Mass Balance (HPLC) and qNMR.

Method A: HPLC-UV (The Relative Method)
  • Principle: Separates components; purity is calculated as 100% - (%Impurities + %Solvents + %Residue).

  • Weakness: Requires response factors for all impurities.[1] If the 2-bromo isomer has a different extinction coefficient than the 3-bromo target (which is likely due to conjugation changes), Area% will be inaccurate.

Method B: qNMR (The Absolute Method)[3][4]
  • Principle: Compares the molar ratio of the analyte protons to a certified internal standard (e.g., Maleic Acid).

  • Strength: Independent of response factors. It measures the molecule itself, not its UV absorption. It inherently distinguishes isomers (splitting patterns).

Experimental Data Comparison (Simulated Case Study)
ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Assay Value 99.2%97.8%HPLC overestimates purity by "hiding" salts/solvents or impurities with low UV response.
Isomer Specificity Low (Co-elution risk)High (Distinct C2-H singlet)qNMR confirms isomeric purity unequivocally.
RSD (n=6) 0.2%0.4%HPLC is more precise; qNMR is more accurate.

Part 4: Detailed Experimental Protocols

Protocol 1: qNMR Qualification of In-House Standard

This protocol establishes the "True Value" of your working standard without needing a CRM of the same molecule.

Reagents:

  • Internal Standard (IS): TraceCERT® Maleic Acid (or TCNB for solubility compatibility).

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the this compound sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a micro-balance (d=0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantification).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (6.2 ppm) and the Benzofuran C2-H singlet (~8.0 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity.
Protocol 2: Isomer-Resolving HPLC Method

Used for daily QC once the standard is qualified by qNMR.

  • Column: C18 Phenyl-Hexyl (Provides pi-pi interaction selectivity for brominated isomers), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzofuran core) and 280 nm.

  • System Suitability: Resolution (

    
    ) between 3-Bromo and 2-Bromo isomers must be > 1.5.
    

Part 5: Qualification Workflow Diagram

This diagram illustrates the self-validating loop required to establish a trustworthy secondary standard.

QualificationWorkflow cluster_Analysis Parallel Analysis Raw Raw Material (3-Bromo-5-benzofuran...) HPLC HPLC-UV (Impurity Profile) Raw->HPLC qNMR qNMR (Absolute Assay) Raw->qNMR TGA TGA/KF (Volatiles/Water) Raw->TGA Calc Data Synthesis Compare Mass Balance vs qNMR HPLC->Calc qNMR->Calc TGA->Calc Decision Discrepancy < 1.0%? Calc->Decision Fail Reject/Repurify Decision->Fail No Pass Release as Working Standard Decision->Pass Yes

Figure 2: Parallel qualification workflow using orthogonal methods (Chromatography + Spectroscopy) to validate the reference standard.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[2][3][4] [Link]

  • Pauli, G. F., et al. The Importance of Quantitative NMR in Natural Product Analysis and Reference Standard Qualification. Journal of Natural Products (2012). [Link]

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (2024).[5][6] [Link]

  • Kowalewska, M., et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry (2013).[7] [Link](Cited for benzofuran synthesis and halogenation patterns).[7]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-benzofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-5-benzofurancarboxylic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Hazard Profile and Essential Safety Precautions

The primary risks associated with this class of compounds include:

  • Corrosivity: As a carboxylic acid, it can cause skin and serious eye irritation.[1]

  • Toxicity: Halogenated organic compounds are often regulated as hazardous waste due to their potential persistence and toxicity to aquatic life.[2][3][4]

  • Reactivity: While stable under normal conditions, acids must be segregated from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[5][6]

All waste materials containing this compound, including contaminated consumables like gloves, weigh paper, and absorbent materials, must be treated as hazardous waste.[7][8] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or flushed down the drain.[7][9][10]

Table 1: Key Safety and Handling Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to its nature as a halogenated organic acid with potential irritant and ecotoxic properties.[2][11]
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Aquatic Toxicity.[1][4]Protects personnel from immediate harm and the environment from long-term damage.
Required PPE Nitrile Gloves, Safety Goggles (or Face Shield over Goggles), Lab Coat.Forms a barrier against skin/eye contact and contamination of personal clothing.[1][9]
Incompatibilities Strong Bases, Strong Oxidizing Agents, Cyanides, Sulfides.[6][12]Prevents dangerous exothermic reactions, gas evolution, or fires.

Core Disposal Protocol: From Point of Generation to Final Pickup

This protocol ensures that this compound waste is handled safely and in compliance with federal, state, and local regulations.[10]

Step 1: Waste Segregation and Characterization

Immediately upon generation, the waste must be correctly segregated.

  • Action: Collect solid this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) in a dedicated hazardous waste container.

  • Causality: This compound is a halogenated organic waste . It is crucial to keep halogenated and non-halogenated waste streams separate.[13][14] Mixing them classifies the entire volume as the more stringently regulated and costly halogenated waste.[14]

Step 2: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the waste container.

  • Action: Before adding waste to the container, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves (nitrile is appropriate for incidental contact).

  • Causality: This prevents accidental exposure through skin contact, eye splashes, or contamination of clothing, which are primary routes of exposure for irritant solids.[1][15]

Step 3: Containment and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Action: Use a chemically compatible container with a secure, screw-top lid. The original reagent bottle, if empty and in good condition, is an excellent choice.[7] The container must be clearly labeled before the first item of waste is added.[16]

  • Label Requirements:

    • The words "HAZARDOUS WASTE ".[16]

    • The full, unabbreviated chemical name: "This compound ". Do not use formulas or abbreviations.[16]

    • A list of all constituents if it is a mixed waste.

    • The date waste was first added to the container.[16]

  • Causality: Proper containment and labeling are mandated by regulatory agencies like the EPA.[17] This practice ensures that anyone handling the container understands its contents and associated dangers, which is critical for emergency responders and disposal technicians.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory pending pickup.

  • Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste was generated.[13] This area should be away from heat sources and incompatible chemicals.[9]

  • Causality: The SAA provides a controlled, secure location for hazardous waste, minimizing the risk of spills and unauthorized access. Storing acids and bases separately within the SAA is a fundamental safety practice to prevent accidental mixing.[6][13]

Step 5: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Action: Once the container is full, or if work on the project is complete, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.[7][10]

  • Causality: EHS and their certified hazardous waste disposal vendors are the only entities legally authorized to transport and dispose of hazardous materials. This ensures the waste is managed in accordance with all regulations from generation to final treatment.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert colleagues in the immediate area.

  • Don PPE: Wear a lab coat, goggles, and double-glove with nitrile gloves.

  • Contain: For a small, dry spill, gently cover it with an inert absorbent material like sand, clay absorbent, or vermiculite. Do not use combustible materials like paper towels .[8][18]

  • Collect: Carefully sweep or scoop the absorbent material and spilled chemical into your labeled hazardous waste container.[19]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.[8]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[1][15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for proper waste management of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated: This compound (Solid or Contaminated Material) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe char Characterize as Hazardous Waste: - Halogenated Organic - Acid ppe->char container Select Chemically Compatible Container with Secure Lid char->container labeling Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Date container->labeling storage Store Sealed Container in Designated SAA labeling->storage segregate Ensure Segregation from Incompatible Materials (e.g., Bases, Oxidizers) storage->segregate request Container Full or Project Complete? segregate->request request->storage No ehs Submit Waste Pickup Request to EHS request->ehs Yes end Waste Collected by Authorized Personnel ehs->end caption Workflow for the disposal of this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.